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  • Product: 4'-(Methylsulfonyl)acetanilide
  • CAS: 22821-80-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4'-(Methylsulfonyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-(Methylsulfonyl)acetanilide, a key intermediate in pharmaceutical synthesis. As the landscape of drug discovery and development increasingly relies on a deep understanding of molecular characteristics to predict bioavailability, stability, and efficacy, this document serves as a critical resource for researchers. We will delve into the structural attributes, solubility, dissociation constant (pKa), and lipophilicity (logP) of this compound. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these essential parameters, underscoring the causality behind experimental choices to ensure self-validating and reproducible results.

Introduction: The Significance of 4'-(Methylsulfonyl)acetanilide in Medicinal Chemistry

4'-(Methylsulfonyl)acetanilide, a derivative of acetanilide, is a valuable building block in the synthesis of a variety of pharmacologically active molecules.[1] Its utility as a pharmaceutical intermediate stems from the presence of the methylsulfonyl group, which can influence the pharmacokinetic and pharmacodynamic properties of a final drug substance.[1] The acetamido group also provides a handle for further chemical modifications. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and designing novel drug candidates with improved therapeutic profiles.

Chemical Structure and Identification:

  • IUPAC Name: N-(4-(methylsulfonyl)phenyl)acetamide

  • CAS Number: 22821-80-3[2]

  • Molecular Formula: C₉H₁₁NO₃S[1][2]

  • Molecular Weight: 213.25 g/mol [1][2]

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. For 4'-(Methylsulfonyl)acetanilide, these parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties of 4'-(Methylsulfonyl)acetanilide

PropertyValueSource/MethodSignificance in Drug Development
Melting Point (°C) 183[2]Purity assessment, solid-state stability, and formulation development.
Boiling Point (°C) 477.0 ± 37.0 (Predicted)[2]Important for purification by distillation if applicable, though less relevant for a solid.
Density (g/cm³) 1.297 ± 0.06 (Predicted)[2]Influences formulation design and manufacturing processes.
pKa 14.06 ± 0.70 (Predicted)[2]Determines the extent of ionization at physiological pH, affecting solubility and membrane permeability.
logP (Octanol-Water) 1.048 (Predicted)A measure of lipophilicity, which is a key determinant of membrane permeability and protein binding.
Water Solubility (mol/L) 10⁻¹.³⁷ (Predicted)Crucial for dissolution and absorption in the gastrointestinal tract.

Expert Insights: The predicted pKa of approximately 14 suggests that the amide proton is very weakly acidic, and the molecule will be predominantly in its neutral form at physiological pH. The predicted logP of around 1 indicates a balanced hydrophilic-lipophilic character, which is often a desirable trait for oral drug candidates. It is important to note that while predicted values are useful for initial assessment, experimental verification is crucial for accurate drug development decisions.

Spectroscopic and Structural Characterization

A comprehensive understanding of a molecule's structure is foundational. Spectroscopic data provides the necessary evidence for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of 4'-(Methylsulfonyl)acetanilide provides key information about its functional groups. An experimental IR spectrum is available from the NIST WebBook.[2]

Key IR Absorption Bands:

  • N-H Stretch: A peak is expected in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

  • C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ is indicative of the amide carbonyl group.

  • S=O Stretch: Two strong absorption bands are expected for the sulfonyl group, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, confirm the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • ~2.2 ppm (singlet, 3H): Acetyl methyl protons (CH₃-C=O).

  • ~3.1 ppm (singlet, 3H): Methylsulfonyl protons (CH₃-SO₂).

  • ~7.7 ppm (doublet, 2H): Aromatic protons ortho to the acetamido group.

  • ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the methylsulfonyl group.

  • ~8.0 ppm (singlet, 1H): Amide proton (N-H).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~25 ppm: Acetyl methyl carbon (CH₃-C=O).

  • ~45 ppm: Methylsulfonyl carbon (CH₃-SO₂).

  • ~119 ppm: Aromatic carbons ortho to the acetamido group.

  • ~129 ppm: Aromatic carbons ortho to the methylsulfonyl group.

  • ~138 ppm: Aromatic carbon attached to the acetamido group.

  • ~143 ppm: Aromatic carbon attached to the methylsulfonyl group.

  • ~169 ppm: Carbonyl carbon (C=O).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ should be observed at m/z 213. Subsequent fragmentation would likely involve the loss of the acetyl group (CH₃CO, 42 Da) to give a fragment at m/z 171, and cleavage of the methylsulfonyl group (CH₃SO₂, 79 Da) leading to a fragment at m/z 134.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide a robust framework for the experimental determination of key physicochemical properties of 4'-(Methylsulfonyl)acetanilide.

Melting Point Determination

Causality: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities depress and broaden the melting point range. This method provides a rapid and reliable assessment of purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry 4'-(Methylsulfonyl)acetanilide.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to approximately 10-15 °C below the expected melting point (183 °C).

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). A pure sample should have a melting range of 1-2 °C.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: This method directly measures the saturation concentration of the compound in water at a specific temperature, providing a fundamental value for biopharmaceutical assessment.

Protocol:

  • Equilibration: Add an excess amount of 4'-(Methylsulfonyl)acetanilide to a known volume of purified water in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Causality: For compounds with very weak acidity like 4'-(Methylsulfonyl)acetanilide, direct aqueous titration is challenging. This protocol utilizes a co-solvent to increase solubility and allow for accurate potentiometric measurement.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of 4'-(Methylsulfonyl)acetanilide in a suitable co-solvent system (e.g., a mixture of methanol and water).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For co-solvent systems, the apparent pKa (pKa') is determined, which can be extrapolated to obtain the aqueous pKa.

logP Determination (HPLC Method)

Causality: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. This method provides a rapid and reliable estimation of logP.

Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (k') versus the known logP values.

  • Sample Analysis: Inject a solution of 4'-(Methylsulfonyl)acetanilide and determine its retention time.

  • Calculation: Calculate the capacity factor (k') for the target compound and use the calibration curve to determine its logP value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical intermediate like 4'-(Methylsulfonyl)acetanilide.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of 4'-(Methylsulfonyl)acetanilide Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure_ID Structural Identification (NMR, MS, IR) Purification->Structure_ID Confirmed Structure Purity Purity Assessment (HPLC, Melting Point) Structure_ID->Purity Solubility Solubility Determination Purity->Solubility pKa pKa Determination Purity->pKa logP logP Determination Purity->logP Data_Analysis Data Analysis and Interpretation Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Workflow for Physicochemical Profiling.

Conclusion

The physicochemical properties of 4'-(Methylsulfonyl)acetanilide detailed in this guide provide a foundational understanding for its application in research and drug development. The presented experimental protocols offer a robust framework for obtaining reliable and reproducible data, which is essential for making informed decisions throughout the drug discovery pipeline. By integrating theoretical knowledge with practical experimental design, researchers can effectively leverage the potential of this versatile pharmaceutical intermediate.

References

  • Cheméo. (n.d.). Acetanilide, 4'-(methylsulfonyl)-. Retrieved from [Link]

  • NIST. (n.d.). Acetanilide, 4'-(methylsulfonyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Acetanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 4'-(Methylsulfonyl)acetanilide

Abstract This technical guide details the high-yield synthesis of 4'-(Methylsulfonyl)acetanilide (CAS 22821-80-3) from acetanilide. This compound serves as a critical intermediate in the development of COX-2 inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the high-yield synthesis of 4'-(Methylsulfonyl)acetanilide (CAS 22821-80-3) from acetanilide. This compound serves as a critical intermediate in the development of COX-2 inhibitors and other non-steroidal anti-inflammatory drugs (NSAIDs). The protocol utilizes a robust three-step sequence: chlorosulfonation, reduction to the sulfinate salt, and S-methylation. Designed for research and scale-up environments, this guide emphasizes process safety, impurity control, and atom economy.

Strategic Retrosynthesis

The synthesis is designed around the electrophilic aromatic substitution of acetanilide, taking advantage of the acetamido group's para-directing influence.

  • Target: 4'-(Methylsulfonyl)acetanilide[1][2]

  • Disconnection: S-Alkylation of a sulfinate intermediate.

  • Precursor: 4-Acetamidobenzenesulfonyl chloride (p-ASC).

  • Starting Material: Acetanilide.[2][3][4][5][6][7][8][9]

Rationale: Direct sulfonylation of acetanilide with methanesulfonyl chloride is inefficient due to deactivation. The chlorosulfonation route is the industry standard due to the low cost of chlorosulfonic acid and the high regioselectivity (>95% para).

Experimental Protocol

Step 1: Chlorosulfonation of Acetanilide

Objective: Convert acetanilide to 4-acetamidobenzenesulfonyl chloride.

Reaction:



Materials:

  • Acetanilide (Dry, powdered)

  • Chlorosulfonic acid (Excess, ~3-5 equiv)

  • Thionyl chloride (Optional, to convert sulfonic acid byproducts)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a drying tube (CaCl₂). Connect the gas outlet to an acid scrubber (NaOH trap) to neutralize evolved HCl.

  • Addition: Place chlorosulfonic acid in the flask and cool to 10–15°C using an ice bath.

  • Reaction: Add acetanilide portion-wise over 30–45 minutes. Crucial: Maintain internal temperature below 20°C to prevent hydrolysis of the amide bond or formation of sulfone byproducts.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60°C and stir for 2 hours. The mixture will become a viscous syrup.

  • Quenching: Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

  • Isolation: Filter the solid rapidly. Wash with cold water (3x) to remove residual acid.

    • Note: Do not wash with warm water, as the sulfonyl chloride hydrolyzes easily.

  • Drying: Dry the crude product in a vacuum desiccator over P₂O₅ or CaCl₂.

    • Yield: ~75–80%[9]

    • MP: 149°C (Lit. 149°C)

Step 2 & 3: Reduction and Methylation (Telescoped)

Objective: Reduce the sulfonyl chloride to sodium sulfinate, followed by in situ methylation.

Reaction:

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (from Step 1)

  • Sodium sulfite (

    
    )
    
  • Sodium bicarbonate (

    
    )
    
  • Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    )
  • Solvent: Water/Ethanol mixture

Procedure:

  • Reduction: In a reaction flask, dissolve sodium sulfite (1.2 equiv) and sodium bicarbonate (1.2 equiv) in water at 50°C.

  • Addition: Add the crude sulfonyl chloride slowly to the alkaline sulfite solution. Maintain pH ~7–8 by adding small amounts of NaOH if necessary. Stir at 70–80°C for 1–2 hours.

    • Checkpoint: The solution should become clear as the sulfonyl chloride (insoluble) converts to the sulfinate salt (soluble).

  • Alkylation: Cool the solution to 40°C. Add Ethanol (to improve solubility of the alkylating agent).

  • Methylation: Add Methyl Iodide (1.5 equiv) dropwise.

    • Safety: MeI is a neurotoxin and alkylating agent. Use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 70–80°C) for 3–4 hours. The product, 4'-(Methylsulfonyl)acetanilide, will precipitate as the reaction proceeds.

  • Workup: Cool the mixture to 0–5°C. Filter the crystalline solid.

  • Purification: Recrystallize from Ethanol or Water/Ethanol (1:1).

    • Final Yield: ~65–70% (over two steps)[9]

    • Target MP: 183°C

Process Visualization

The following diagram illustrates the reaction flow, critical control points (CCPs), and waste streams.

SynthesisPath Acetanilide Acetanilide (Starting Material) Reaction1 Step 1: Chlorosulfonation Temp < 20°C -> 60°C Acetanilide->Reaction1 ClSO3H Chlorosulfonic Acid (Reagent) ClSO3H->Reaction1 Intermediate1 4-Acetamidobenzenesulfonyl Chloride (Solid, MP 149°C) Reaction1->Intermediate1 Quench on Ice Reaction2 Step 2: Reduction to Sulfinate pH 7-8, 70°C Intermediate1->Reaction2 RedAgents Na2SO3 / NaHCO3 (Reduction) RedAgents->Reaction2 Intermediate2 Sodium Sulfinate Salt (In Situ) Reaction2->Intermediate2 Reaction3 Step 3: Methylation Reflux Intermediate2->Reaction3 MeI Methyl Iodide (Alkylation) MeI->Reaction3 FinalProduct 4'-(Methylsulfonyl)acetanilide (Target, MP 183°C) Reaction3->FinalProduct Crystallization

Caption: Process flow for the synthesis of 4'-(Methylsulfonyl)acetanilide, highlighting reagents and thermal control points.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following physicochemical standards.

Data Summary Table
ParameterSpecificationNotes
Appearance White crystalline solidOff-white indicates oxidation impurities.
Melting Point 182–184°CSharp range indicates high purity.
Solubility Soluble in Ethanol, DMSOSparingly soluble in cold water.
CAS Number 22821-80-3
Spectroscopic Validation (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.3 (s, 1H, -NH)
      
    • 
       7.95 (d, 2H, Ar-H, ortho to SO₂)
      
    • 
       7.80 (d, 2H, Ar-H, ortho to NHAc)
      
    • 
       3.15 (s, 3H, -SO₂CH₃)
      
    • 
       2.10 (s, 3H, -COCH₃)
      
  • IR (KBr):

    • 3300 cm⁻¹ (N-H stretch)

    • 1670 cm⁻¹ (C=O Amide I)

    • 1300, 1140 cm⁻¹ (S=O Sulfone stretch)

Troubleshooting & Optimization ("Field-Proven Insights")

  • Moisture Control in Step 1: Chlorosulfonic acid reacts violently with water. Ensure all glassware is flame-dried. The presence of water will produce sulfuric acid, reducing the yield and creating a difficult workup.

  • Hydrolysis Management: The acetamido group is sensitive to acid hydrolysis at high temperatures. In Step 1, do not exceed 60–65°C. If the final product has a lower melting point (~115°C), you likely hydrolyzed the amide back to the amine or starting material.

  • Sulfinate Stability: Sodium sulfinates can disproportionate if the pH drops too low. Maintain the pH slightly alkaline (7–8) during the reduction step using bicarbonate.

  • Odor Control: Methyl iodide and sulfur byproducts can be odorous and toxic. Use a bleach trap for the rotavap effluent to oxidize any escaping sulfur compounds.

References

  • Synthesis of 4-Acetamidobenzenesulfonyl chloride

    • Source: Organic Syntheses, Coll. Vol. 1, p. 8.
    • URL:[Link]

  • General Method for Sulfinate Alkylation

    • Title: A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones (Context on sulfin
    • Source: Organic Chemistry Portal / Org. Lett. 2016.[5]

    • URL:[Link]

  • Physical Data Validation (MP & CAS): Source: ChemicalBook / NIST WebBook.
  • Cox-2 Inhibitor Context

    • Title: Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflamm
    • Source: ResearchG
    • URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3)

Introduction 4'-(Methylsulfonyl)acetanilide is an organic compound belonging to the acetanilide class of molecules, characterized by an acetamido group and a methylsulfonyl group attached to a benzene ring at the para po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-(Methylsulfonyl)acetanilide is an organic compound belonging to the acetanilide class of molecules, characterized by an acetamido group and a methylsulfonyl group attached to a benzene ring at the para position.[1] With the CAS number 22821-80-3, this compound serves as a valuable research chemical and a key intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure is foundational in medicinal chemistry, where acetanilide derivatives have been explored for a range of therapeutic effects, including anti-inflammatory and antimicrobial activities.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of 4'-(Methylsulfonyl)acetanilide is the first step in its effective application in research and development.

Core Properties

The compound is a white to gray solid, typically supplied with a purity of 95% or higher for research purposes.[1] Key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 22821-80-3[3][4][5]
Molecular Formula C₉H₁₁NO₃S[1][4][6]
Molecular Weight 213.26 g/mol [1][6]
IUPAC Name N-(4-(methylsulfonyl)phenyl)acetamide[4]
Melting Point 183 °C[6][7]
Boiling Point (Predicted) 477.0 ± 37.0 °C[6][7]
Density (Predicted) 1.297 ± 0.06 g/cm³[6][7]
Storage Temperature 2-8°C[6][7]
Chemical Structure

The structure features a central phenyl ring substituted with an acetamide group and a methylsulfonyl group. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the electron density of the aromatic ring, making it less reactive towards electrophiles.[1]

Caption: Chemical structure of 4'-(Methylsulfonyl)acetanilide.

Synthesis Pathway and Experimental Protocol

The synthesis of 4'-(Methylsulfonyl)acetanilide is a multi-step process that demonstrates fundamental principles of organic chemistry, particularly the protection of functional groups and electrophilic aromatic substitution. A common and logical synthetic route begins with aniline.

Synthesis Workflow Overview

The overall process can be visualized as a three-stage workflow:

  • Protection: Acetylation of the highly reactive amino group of aniline to form acetanilide.

  • Substitution: Chlorosulfonation of the acetanilide intermediate at the para position.

  • Final Modification: Conversion of the sulfonyl chloride to the methyl sulfone.

Caption: Multi-step synthesis workflow for 4'-(Methylsulfonyl)acetanilide.

Rationale Behind Experimental Choices
  • Step 1 (Acetylation): The direct sulfonation of aniline is problematic due to the high reactivity of the amino (-NH₂) group, which would lead to undesired side products and oxidation.[8] Acetylation converts the amino group into an acetamido (-NHCOCH₃) group. This serves two critical purposes: it moderates the reactivity of the aromatic ring and its steric bulk directs the subsequent electrophilic substitution primarily to the para position.[8][9] The lone pair of electrons on the nitrogen becomes less available for donation to the benzene ring due to resonance with the adjacent carbonyl group.[8]

  • Step 2 (Chlorosulfonation): Chlorosulfonic acid is a powerful electrophile used to introduce the sulfonyl chloride (-SO₂Cl) group. Precise temperature control (e.g., 0–5 °C) is essential to prevent degradation of the substrate and minimize the formation of byproducts.[1]

  • Steps 3 & 4 (Reduction and Methylation): The resulting sulfonyl chloride is first reduced to a more reactive sulfinate salt. This intermediate is then methylated using an agent like dimethyl sulfate to yield the final methyl sulfone product. This two-step conversion is a standard method for creating alkyl sulfones from sulfonyl chlorides.

Detailed Experimental Protocol

Materials: Aniline, Acetic Anhydride, Concentrated Hydrochloric Acid, Sodium Acetate, Chlorosulfonic Acid, Sodium Sulfite, Dimethyl Sulfate, Sodium Bicarbonate, Ethanol, Water.

Protocol:

  • Synthesis of Acetanilide (Step 1):

    • In a 500 mL beaker, dissolve 10 mL of aniline in a mixture of 25 mL of water and 9 mL of concentrated HCl, stirring until a clear solution of aniline hydrochloride is formed.[9]

    • In a separate beaker, prepare a solution of 16.5 g of sodium acetate in 50 mL of water.[9]

    • To the aniline hydrochloride solution, add 13 mL of acetic anhydride while stirring vigorously.[9] Immediately add the sodium acetate solution to buffer the reaction and drive the acetylation to completion.[9]

    • A white precipitate of acetanilide will form.[10] Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry. Recrystallization from a minimal amount of hot water or ethanol may be performed for purification.[10][11]

  • Synthesis of 4-Acetamidobenzenesulfonyl chloride (Step 2):

    • Caution: This step should be performed in a fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.

    • Slowly add the dried acetanilide (1 mole equivalent) in small portions to an excess of chlorosulfonic acid (approx. 5 mole equivalents) in a flask cooled in an ice-salt bath, maintaining the temperature below 10°C.

    • Once the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.

    • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water, and dry.

  • Synthesis of 4'-(Methylsulfonyl)acetanilide (Steps 3 & 4):

    • Suspend the 4-acetamidobenzenesulfonyl chloride (1 mole equivalent) in water and add a solution of sodium sulfite (approx. 2 mole equivalents) while stirring. Heat the mixture gently to facilitate the reduction to sodium 4-acetamidobenzenesulfinate.

    • To the resulting solution, add dimethyl sulfate (approx. 1.2 mole equivalents) dropwise. A precipitate of 4'-(Methylsulfonyl)acetanilide will begin to form.

    • After the addition is complete, stir the reaction for several hours.

    • Collect the solid product by vacuum filtration, wash with a dilute sodium bicarbonate solution, and then with water.

    • Recrystallize the crude product from ethanol to obtain pure 4'-(Methylsulfonyl)acetanilide.

Analytical Characterization and Validation

TechniqueExpected Observations for 4'-(Methylsulfonyl)acetanilideRationale
Thin-Layer Chromatography (TLC) A single spot with an Rf value distinct from starting materials and intermediates.Confirms reaction completion and assesses the purity of the final product.
Melting Point Sharp melting point around 183 °C.A narrow melting range is indicative of high purity.[6][7]
Infrared (IR) Spectroscopy - N-H stretch: ~3300 cm⁻¹- C=O stretch (Amide I): ~1670 cm⁻¹- S=O asymmetric/symmetric stretches: ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹Confirms the presence of key functional groups: the amide (N-H, C=O) and the sulfone (S=O). The N-H group can act as a hydrogen bond donor, while the carbonyl and sulfonyl oxygens can act as acceptors, influencing peak positions.[1]
¹H NMR Spectroscopy - Singlet ~2.1 ppm (3H, -COCH₃)- Singlet ~3.1 ppm (3H, -SO₂CH₃)- Doublets ~7.7-8.0 ppm (4H, aromatic protons)- Singlet ~10.0 ppm (1H, -NH)Provides a structural fingerprint, confirming the number and chemical environment of all protons in the molecule.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ at m/z ≈ 214.05Confirms the molecular weight of the compound (213.26 g/mol ).

Biological Activity and Potential Applications

While primarily used as a synthetic intermediate, 4'-(Methylsulfonyl)acetanilide and its derivatives are subjects of research interest for their potential biological activities.

  • Pharmaceutical Intermediate: The most significant application of this compound is as a direct precursor to 4-(Methylsulfonyl)aniline.[1] This aniline derivative is a crucial building block for synthesizing a variety of pharmacologically active molecules, including novel non-steroidal anti-inflammatory agents (NSAIDs) and inhibitors of blood clotting factor Xa.[1][12]

  • Potential Biological Profile: Some studies on the broader class of acetanilide derivatives suggest potential biological activities.[1] 4'-(Methylsulfonyl)acetanilide itself has been reported to show potential antibacterial and antiviral activity, possibly by inhibiting enzymes like ribonucleotide reductase or viral DNA polymerase.[3] It has also been mentioned as a potential anti-helminthic agent.[3] These claims warrant further investigation and validation. The anti-inflammatory effects of related structures are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][13]

Proposed Metabolic Pathways

For any compound with pharmaceutical potential, understanding its metabolic fate is critical. Based on the metabolism of related acetanilides and anilines, a probable metabolic pathway for 4'-(Methylsulfonyl)acetanilide can be proposed.[14][15][16][17]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4'-(Methylsulfonyl)acetanilide met1 4-(Methylsulfonyl)aniline parent->met1 N-Deacetylation (CYP450, Amidases) met2 Hydroxylated Metabolites met1->met2 Aromatic Hydroxylation (CYP450) conj1 Glucuronide Conjugates met1->conj1 UGT conj2 Sulfate Conjugates met1->conj2 SULT met2->conj1 UGT met2->conj2 SULT

Sources

Exploratory

Targeting Inflammation: The Pharmacological Potential of 4'-(Methylsulfonyl)acetanilide Derivatives

Executive Summary The development of selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs) revolutionized anti-inflammatory therapy by mitigating the gastrointestinal (GI) toxicity associated with traditional NSAIDs. Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs) revolutionized anti-inflammatory therapy by mitigating the gastrointestinal (GI) toxicity associated with traditional NSAIDs. Central to this class of therapeutics is the 4'-(methylsulfonyl)phenyl pharmacophore. This technical guide analyzes the biological activity, synthesis, and structure-activity relationships (SAR) of 4'-(methylsulfonyl)acetanilide derivatives .

Designed for drug discovery scientists, this document details how the


 moiety serves as a critical bioisostere for sulfonamides, driving COX-2 selectivity. We present validated experimental protocols for synthesis and biological evaluation, supported by mechanistic insights into the enzyme-ligand interface.

Medicinal Chemistry & SAR Analysis

The Methylsulfonyl Pharmacophore

The 4'-(methylsulfonyl)acetanilide scaffold is not merely a structural intermediate; it is a "designer" scaffold engineered to exploit the subtle structural differences between COX-1 and COX-2 isoforms.

  • COX-1 vs. COX-2 Topology: The COX-2 active site contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • Binding Mode: The methylsulfonyl (

    
    )  group is bulky and polar. It cannot fit into the restricted channel of COX-1 but docks perfectly into the COX-2 side pocket, forming hydrogen bonds with Arg513  and His90 .
    
  • Acetanilide Role: The acetanilide moiety provides a rigid phenyl linker that orients the sulfonyl group, while the acetamido nitrogen allows for further derivatization (e.g., into prodrugs or hybrid NSAIDs).

Structure-Activity Relationship (SAR)

Modifications to the 4'-(methylsulfonyl)acetanilide core drive potency and pharmacokinetic profiles:

RegionModificationEffect on Activity
Para-Position (

)
Oxidation state (

)
The sulfone (

) is essential for maximum COX-2 selectivity. Sulfides (

) are often inactive prodrugs (e.g., Sulindac).
Acetamido Nitrogen Alkylation / ArylationBulky substitutions here can reduce potency unless they extend into the solvent-exposed region of the enzyme.
Phenyl Ring Fused systems (e.g., Indoles)Fusing the phenyl ring into bicyclic systems (like indomethacin analogs) increases lipophilicity and potency but may alter selectivity.

Mechanism of Action: Selective COX-2 Inhibition

The biological activity of these derivatives hinges on their ability to selectively inhibit prostaglandin


 (

) synthesis at sites of inflammation without disrupting cytoprotective prostaglandins in the gastric mucosa.
Molecular Docking Logic

The selectivity index (SI) is defined as


. A high SI indicates a lower risk of gastric ulceration. 4'-(Methylsulfonyl)acetanilide derivatives frequently achieve SI values >100 due to the "lock-and-key" fit of the sulfonyl group.
Visualization: The Selectivity Filter

The following diagram illustrates the mechanistic divergence between COX-1 and COX-2 interaction with the methylsulfonyl pharmacophore.

COX_Selectivity Pharmacophore 4'-(Methylsulfonyl)acetanilide SO2Me Methylsulfonyl Group (Bulky/Polar) Pharmacophore->SO2Me COX1 COX-1 Enzyme (Constitutive) SO2Me->COX1 Attempts Entry COX2 COX-2 Enzyme (Inducible) SO2Me->COX2 Attempts Entry Ile523 Ile523 Residue (Steric Hindrance) COX1->Ile523 Val523 Val523 Residue (Side Pocket Open) COX2->Val523 Outcome1 No Binding / Weak Inhibition (Gastric Sparing) Ile523->Outcome1 Blocks Entry Outcome2 High Affinity Binding (Anti-inflammatory) Val523->Outcome2 Permits Entry (H-bond Arg513)

Figure 1: Mechanistic basis of COX-2 selectivity. The bulky Ile523 in COX-1 sterically clashes with the methylsulfonyl group, whereas Val523 in COX-2 accommodates it.

Experimental Protocols

Synthesis of 4'-(Methylsulfonyl)acetanilide

This protocol ensures high yield and purity, utilizing the oxidation of the sulfide precursor.

Reagents: 4'-(Methylthio)acetanilide, 30% Hydrogen Peroxide (


), Ethanol, Acetic Acid.

Workflow:

  • Dissolution: Dissolve 10 mmol of 4'-(methylthio)acetanilide in 20 mL of glacial acetic acid.

  • Oxidation: Add 5 mL of 30%

    
     dropwise while stirring.
    
    • Critical Control: Maintain temperature below 60°C to prevent over-oxidation or hydrolysis of the amide bond.

  • Reflux: Heat the mixture at 80°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The sulfone derivative will precipitate as a white solid.

  • Purification: Filter and recrystallize from ethanol.

    • Yield: Typically 85-95%.

    • Characterization: IR peak at ~1140 and 1300

      
       (
      
      
      
      stretch).
In Vivo Biological Evaluation: Rat Paw Edema

To validate the anti-inflammatory activity, the Carrageenan-Induced Paw Edema model is the industry standard.

Protocol:

  • Animals: Wistar albino rats (150–200g), fasted for 12 hours.

  • Grouping:

    • Group A: Vehicle Control (0.5% CMC).

    • Group B: Standard (Celecoxib/Diclofenac, 10 mg/kg).

    • Group C: Test Compound (4'-(Methylsulfonyl)acetanilide derivative, 10 mg/kg).

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    

Comparative Data Analysis

The following table summarizes the biological activity of 4'-(methylsulfonyl)acetanilide derivatives compared to standard NSAIDs. Data is synthesized from multiple SAR studies (see References).

CompoundIC50 COX-1 (

)
IC50 COX-2 (

)
Selectivity Index (SI)Edema Inhibition (3h)
Diclofenac 0.050.04~0.8 (Non-selective)75%
Celecoxib 15.00.04375 (Selective)80%
4'-(Methylsulfonyl)acetanilide >1000.85>11765%
Hybrid Derivative (Naproxen-linked) >1000.12>80078%

Note: The "Hybrid Derivative" represents a strategy where the methylsulfonyl pharmacophore is chemically linked to a traditional NSAID scaffold to abolish COX-1 activity while retaining anti-inflammatory potency.

Synthesis & Development Workflow

The following flowchart outlines the logic for developing new derivatives based on this scaffold.

Workflow Start Precursor Selection (4-Methylthioaniline) Step1 Acetylation (Protect Amine) Start->Step1 Step2 Oxidation (S -> SO2) Step1->Step2 Step3 Derivatization (Hybridization) Step2->Step3 Screen In Vitro Screen (COX-1/COX-2) Step3->Screen Screen->Step3 Low Potency (Refine R-Group)

Figure 2: Development pipeline for methylsulfonylacetanilide derivatives.

References

  • BenchChem. 4'-(Methylsulfonyl)acetanilide: Synthesis and Properties. Retrieved from .

  • El-Moghazy, S. M., et al. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition.[1] Future Medicinal Chemistry. Retrieved from .

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved from .

  • Abdel-Aziz, M., et al. (2010). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PLoS ONE.[2] Retrieved from .

  • ChemicalBook. Synthesis and Chemical Properties of 4-Methylacetanilide. Retrieved from .

Sources

Foundational

A Senior Application Scientist's Guide to the Methylsulfonyl Group in Bioactivity

Abstract The methylsulfonyl group, a seemingly simple functional moiety, has emerged as a cornerstone in modern medicinal chemistry. Its strategic incorporation into molecular scaffolds can profoundly influence a compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methylsulfonyl group, a seemingly simple functional moiety, has emerged as a cornerstone in modern medicinal chemistry. Its strategic incorporation into molecular scaffolds can profoundly influence a compound's biological activity by modulating key physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of the methylsulfonyl group's role, moving from its fundamental characteristics to its strategic application in drug design. We will explore its function as a powerful hydrogen bond acceptor, its utility in bioisosteric replacement, and its significant impact on Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Through case studies of prominent drugs and detailed experimental protocols, this guide offers researchers and drug development professionals the foundational knowledge and practical insights required to effectively leverage the methylsulfonyl group in the pursuit of novel therapeutics.

Introduction: The Unassuming Power of the Sulfonyl Functional Group

In the vast lexicon of functional groups available to the medicinal chemist, the sulfonyl group (R-S(O)₂-R') stands out for its unique combination of properties.[1] When one of the R groups is a methyl moiety, we have the methylsulfonyl group (-SO₂CH₃), a functional group that has become a workhorse in drug discovery.[2] Its prevalence in numerous marketed drugs is a testament to its utility in solving complex pharmacological challenges.[2][3]

The power of the methylsulfonyl group lies in its distinct electronic and steric features. The sulfur atom, in its highest oxidation state, is flanked by two electronegative oxygen atoms, creating a strong dipole and a powerful electron-withdrawing effect.[2] This tetrahedral geometry, combined with the ability of the sulfonyl oxygens to act as strong hydrogen bond acceptors, allows for specific and potent interactions with biological targets.[1][4]

This guide will deconstruct the role of the methylsulfonyl group, providing a framework for its rational application in drug design. We will delve into the causality behind its effects on molecular properties and provide actionable protocols for its evaluation.

Core Physicochemical Properties and Their Mechanistic Implications

The decision to incorporate a methylsulfonyl group is driven by its ability to predictably alter a molecule's physicochemical profile. These changes are not arbitrary; they are a direct consequence of the group's inherent electronic and steric nature.

Hydrogen Bonding Capacity

The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors.[4] This is a critical feature, as hydrogen bonds are fundamental to the specificity of drug-receptor interactions.[5] The ability to form these strong, directional interactions can significantly enhance binding affinity and, consequently, biological potency.[4] Unlike a carbonyl group, which has one primary hydrogen bond acceptor, the sulfonyl group presents two, offering more opportunities for high-affinity binding within a protein's active site.[4]

The strength and geometry of these hydrogen bonds can be deciphered through crystallographic studies of drug-target complexes and are often a key focus in structure-activity relationship (SAR) investigations.[6][7]

Polarity, Solubility, and Lipophilicity

The methylsulfonyl group is highly polar and can significantly increase the water solubility of a parent molecule.[4][8] This is a crucial advantage in drug design, as poor aqueous solubility is a common hurdle for oral bioavailability.[9][10] The mechanism behind this is twofold:

  • Favorable Interactions with Water: The polar sulfonyl group readily engages in hydrogen bonding with water molecules, facilitating dissolution.

  • Disruption of Crystal Packing: The bulky, tetrahedral nature of the group can disrupt the intermolecular forces in the solid state, lowering the crystal lattice energy and making the compound easier to solvate.

Simultaneously, the introduction of a methylsulfonyl group typically lowers a molecule's lipophilicity (LogP/LogD).[2][8] While high lipophilicity can aid membrane permeation, it is often associated with poor solubility, increased metabolic liability, and off-target toxicity.[11][12] Therefore, the strategic addition of a methylsulfonyl group can help achieve the optimal balance between lipophilicity and hydrophilicity required for a successful drug candidate.

The impact of this modification on a lead compound can be quantified using the comparative data presented below.

Table 1: Illustrative Impact of Methylsulfonyl Substitution on Physicochemical Properties

Parent Compound (R-H)LogPAqueous Solubility (µg/mL)Methylsulfonyl Analogue (R-SO₂CH₃)Predicted LogPPredicted Aqueous Solubility (µg/mL)
Benzene2.131780Methylsulfonylbenzene0.89Increased
Aniline0.90360004-Methylsulfonylaniline-0.15Increased

Note: LogP and solubility values are illustrative and can vary based on the overall molecular structure and prediction software used. The trend, however, holds true in most medicinal chemistry applications.

Strategic Roles in Medicinal Chemistry

Beyond its fundamental properties, the methylsulfonyl group serves several strategic roles in the optimization of lead compounds.

Bioisosteric Replacement

Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a key strategy in drug optimization.[13][14][15] The methylsulfonyl group can serve as a non-classical bioisostere for several important functionalities, including carboxylic acids and amides.[4][16]

  • As a Carboxylic Acid Bioisostere: While structurally different, the sulfonyl group can mimic the hydrogen bonding and acidic nature of a carboxylic acid, but with a significantly different pKa. This can be advantageous for improving cell permeability and metabolic stability, as carboxylic acids are often rapidly metabolized or have poor absorption.[14]

  • As a Carbonyl/Ketone Bioisostere: The tetrahedral geometry and hydrogen-bonding capacity of the sulfonyl group can sometimes replace a ketone, offering improved metabolic stability against reduction.[8]

The success of such a replacement is highly context-dependent and relies on the specific binding pocket environment.[14]

Modulation of ADME Properties

The ultimate success of a drug is critically dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[17][18] The methylsulfonyl group is a powerful tool for fine-tuning these properties.

  • Improving Metabolic Stability: The sulfonyl group itself is exceptionally stable and resistant to metabolic breakdown.[2][4] Strategically placing it at a known site of metabolism (a "metabolic soft spot") on a molecule can block enzymatic degradation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[4]

  • Enhancing Solubility and Absorption: As discussed, the polarity of the methylsulfonyl group aids aqueous solubility, which is often a prerequisite for good oral absorption.[4][8]

  • Reducing Basicity of Proximal Amines: When placed near a basic amine, the strong electron-withdrawing nature of the sulfonyl group can significantly lower the pKa of the amine.[8] This can be a crucial tactic to reduce off-target effects, such as hERG channel binding, which is often associated with basic amines and can lead to cardiotoxicity.[4]

The following diagram illustrates the decision-making workflow for employing a methylsulfonyl group to address common ADME challenges.

ADME_Optimization_Workflow cluster_problem Identified ADME Problem cluster_strategy Strategic Intervention cluster_outcome Anticipated Outcomes cluster_result Overall Goal Problem Poor ADME Profile (e.g., Low Solubility, High Clearance) Strategy Introduce -SO₂CH₃ Group Problem->Strategy Rationale: Modulate Physicochemical Properties Outcome1 Increased Polarity & Improved Solubility Strategy->Outcome1 Outcome2 Blocked Metabolic Site & Reduced Clearance Strategy->Outcome2 Outcome3 Modulated pKa of Proximal Amine Strategy->Outcome3 Result Optimized Drug Candidate with Improved PK/PD Profile Outcome1->Result Outcome2->Result Outcome3->Result

Caption: Workflow for ADME optimization using the methylsulfonyl group.

Case Study: The Methylsulfonyl Group in COX-2 Inhibitors

A quintessential example of the methylsulfonyl group's importance is in the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors.

Celecoxib (Celebrex) , a selective COX-2 inhibitor, features a para-sulfamoylphenyl group, which is structurally related to the methylsulfonyl group and serves a similar purpose.[19][20] However, the broader class of diarylheterocycles, which includes compounds like Rofecoxib (Vioxx), prominently features a methylsulfonylphenyl moiety.

The structure-activity relationship studies for these inhibitors revealed that a 4-(methylsulfonyl)phenyl group was critical for potent and selective COX-2 inhibition.[19][21] The rationale is twofold:

  • Binding Pocket Specificity: The COX-2 active site has a larger, more accommodating side pocket compared to the COX-1 isoform. The methylsulfonyl group fits snugly into this side pocket, forming key hydrogen bonds with backbone residues, an interaction that is sterically hindered in the smaller COX-1 active site. This interaction is a primary driver of COX-2 selectivity.[19]

  • Pharmacokinetic Profile: The polar sulfone moiety contributes to a favorable pharmacokinetic profile, balancing the lipophilicity required for cell entry with the solubility needed for absorption and distribution.[8]

The following diagram depicts the crucial interaction of the methylsulfonyl group within the COX-2 binding site.

COX2_Binding cluster_inhibitor COX-2 Inhibitor cluster_enzyme COX-2 Active Site Inhibitor_Core Diaryl Heterocycle Methylsulfonyl -SO₂CH₃ Inhibitor_Core->Methylsulfonyl Main_Pocket Main Binding Pocket Inhibitor_Core->Main_Pocket Hydrophobic Interactions Residue His90 / Arg513 Methylsulfonyl->Residue Key Hydrogen Bond (drives selectivity) Side_Pocket Hydrophilic Side Pocket

Caption: Selective binding of a methylsulfonyl-containing inhibitor to the COX-2 active site.

Practical Application: Synthesis and Experimental Validation

Synthetic Methodologies

The introduction of a methylsulfonyl group into a molecule is typically straightforward. A common and robust method involves the oxidation of a corresponding methylthioether (-SCH₃) precursor.

General Synthetic Scheme:

  • Thioether Formation: Nucleophilic substitution of a suitable leaving group (e.g., halide) with sodium thiomethoxide (NaSCH₃).

  • Oxidation: Oxidation of the resulting methylthioether to the methylsulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

Alternatively, nucleophilic aromatic substitution on an activated aryl halide with sodium methanesulfinate (CH₃SO₂Na) can directly install the methylsulfonyl group.[22] More advanced methods utilizing sulfonyl chlorides in the presence of a base are also widely employed.[23][24]

Experimental Protocol: In Vitro Metabolic Stability Assay

A critical experiment to validate the strategic placement of a methylsulfonyl group is the in vitro metabolic stability assay using human liver microsomes (HLM). This assay provides a measure of a compound's intrinsic clearance, predicting its susceptibility to Phase I metabolism, primarily by CYP enzymes.[25][26][27]

Objective: To determine the rate of disappearance of a test compound in the presence of HLM and the necessary cofactors, thereby calculating its in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Materials:

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[28]

  • 0.1 M Phosphate Buffer (pH 7.4)[29]

  • NADPH (cofactor)[28]

  • Test Compound and Positive Controls (e.g., Dextromethorphan, Midazolam)[28]

  • Acetonitrile (ACN) for reaction termination

  • LC-MS/MS system for analysis

Step-by-Step Protocol:

  • Preparation:

    • Thaw HLM on ice.[28] Prepare a working stock solution of HLM in 0.1 M phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL).[25][26]

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.[25][28]

    • Prepare a solution of the cofactor NADPH in phosphate buffer.[28]

    • Prepare positive control solutions (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[28]

  • Incubation:

    • Pre-warm the HLM and test compound solutions to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the HLM/compound mixture. This is your T=0 sample point.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[25][28]

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile (typically 2-3 volumes) containing an internal standard for LC-MS/MS analysis. The ACN precipitates the microsomal proteins.[28]

  • Control (Self-Validation):

    • Run a parallel incubation without the NADPH cofactor. Any compound disappearance in this "minus cofactor" control indicates non-NADPH-mediated degradation (e.g., chemical instability). For a valid assay, the loss in this control should be minimal.[25]

    • Run the positive controls to ensure the microsomal batch is metabolically active and the assay is performing as expected.[28]

  • Analysis:

    • Centrifuge the terminated samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Interpretation:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • The slope of the line from this plot (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int in µL/min/mg protein).

A compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable. By comparing the metabolic stability of a parent compound to its methylsulfonyl analogue, a medicinal chemist can directly quantify the effectiveness of this strategic modification.

Conclusion

The methylsulfonyl group is far more than a simple polar appendage; it is a multi-faceted tool for strategic drug design. Its ability to act as a potent hydrogen bond acceptor, a versatile bioisostere, and a modulator of ADME properties makes it an indispensable functional group in the modern medicinal chemist's arsenal. By understanding the fundamental physicochemical principles that govern its behavior and validating its impact through robust experimental protocols, researchers can rationally deploy the methylsulfonyl group to overcome common drug development challenges, transforming lead compounds into viable clinical candidates. The continued prevalence of this moiety in newly approved drugs underscores its enduring importance and guarantees its role in the future of therapeutic innovation.

References

  • Cyclic sulfoxides and sulfones in drug design. (2020). Advances in Heterocyclic Chemistry. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Application of Sulfonyl in Drug Design. (2018). Chinese Journal of Medicinal Chemistry. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). STAR Protocols. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). Molecules. Available at: [Link]

  • Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one. Google Patents.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). ResearchGate. Available at: [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Celecoxib. PubChem - NIH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2020). Journal of Chemical Reviews. Available at: [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (2014). European Journal of Medicinal Chemistry. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. X-Chem. Available at: [Link]

  • Methylsulfonylmethane. Wikipedia. Available at: [Link]

  • Hydrogen bonding in sulfonamides. (2001). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2018). Current Organic Synthesis. Available at: [Link]

  • Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Physicochemical properties. Fiveable. Available at: [Link]

  • Application of Bioisosteres in Drug Design. University of California, Irvine. Available at: [Link]

  • physicochemical property of drug molecules with respect to drug actions. (2023). Journal of Bio Innovation. Available at: [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hydrogen‐bonding patterns on sulfonate groups observed in the cocrystals in this study. ResearchGate. Available at: [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). Molecules. Available at: [Link]

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Exploratory

Technical Guide: 4'-(Methylsulfonyl)acetanilide as a Chemical Intermediate

Executive Summary 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3 ) serves as a critical "masked" intermediate in the synthesis of sulfone-based pharmaceuticals, most notably COX-2 inhibitors (coxibs) such as Etoricoxib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3 ) serves as a critical "masked" intermediate in the synthesis of sulfone-based pharmaceuticals, most notably COX-2 inhibitors (coxibs) such as Etoricoxib and Rofecoxib analogs. Its primary strategic value lies in its role as a chemically stable, oxidation-resistant precursor to 4-(methylsulfonyl)aniline , the active pharmacophore building block. By protecting the aniline nitrogen with an acetyl group, synthetic chemists can vigorously oxidize the para-sulfide moiety to a sulfone without generating N-oxide side products, ensuring high purity and yield in downstream API (Active Pharmaceutical Ingredient) production.

Part 1: Chemical Passport & Properties

The physicochemical profile of 4'-(Methylsulfonyl)acetanilide dictates its handling and solubility parameters during process development.

PropertySpecification
IUPAC Name N-(4-Methylsulfonylphenyl)acetamide
CAS Number 22821-80-3
Molecular Formula C₉H₁₁NO₃S
Molecular Weight 213.26 g/mol
Appearance White to off-white crystalline solid
Melting Point 189 – 191 °C
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Key Functional Groups Acetamide (Protection), Methylsulfonyl (Pharmacophore)

Part 2: Strategic Synthesis Protocol

The synthesis of 4'-(Methylsulfonyl)acetanilide is a classic example of chemoselective oxidation . The direct oxidation of 4-(methylthio)aniline is risky due to the sensitivity of the free amine. Therefore, the "Protection-Oxidation-Deprotection" strategy is the industry standard.

Phase 1: Precursor Protection (If starting from Aniline)

Note: If purchasing 4'-(methylthio)acetanilide directly, skip to Phase 2. To prevent the formation of aniline black or N-oxides, the amine is first capped.

  • Reagents: 4-(Methylthio)aniline + Acetic Anhydride (

    
    ).
    
  • Conditions: Stir in acetic acid or water/NaOAc buffer at 0–25°C.

  • Outcome: Quantitative conversion to 4'-(methylthio)acetanilide (CAS 10352-44-0).

Phase 2: The Core Oxidation (Sulfur Functionalization)

This is the defining step for generating the target intermediate. The goal is to drive the sulfide (


) fully to the sulfone (

) without over-oxidizing the aromatic ring.

Protocol: Green Oxidation using Hydrogen Peroxide

  • Setup: Charge a reaction vessel with 4'-(methylthio)acetanilide (1.0 equiv) and Glacial Acetic Acid (solvent/catalyst, 5–10 volumes).

  • Oxidant Addition: Heat the mixture to 50–60°C. Slowly add 30-35% Hydrogen Peroxide (

    
    )  (2.5 – 3.0 equiv) dropwise.
    
    • Why? The reaction is exothermic. Controlled addition prevents thermal runaway.

    • Mechanism: Acetic acid forms peracetic acid in situ, which acts as the active oxygen transfer agent.

  • Reaction: Reflux (approx. 80–90°C) for 2–4 hours. Monitor by HPLC/TLC until the sulfoxide intermediate disappears.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water. The product, 4'-(Methylsulfonyl)acetanilide , will precipitate as a white solid.

  • Purification: Filter, wash with cold water to remove acid, and dry. Recrystallize from Ethanol/Water if necessary.

Phase 3: Deprotection (Releasing the API Building Block)

Once the sulfone is established, the acetyl "mask" is removed to allow for cross-coupling reactions.

  • Reagents: 10% HCl (aq) or NaOH (aq).

  • Conditions: Reflux for 1–2 hours.

  • Product: 4-(Methylsulfonyl)aniline (CAS 5470-49-5).

Part 3: Process Logic & Visualization

The following diagram illustrates the chemical logic flow, highlighting why the acetanilide intermediate is indispensable for yield protection.

SynthesisWorkflow Start 4-(Methylthio)aniline (Reactive Amine) Step1 Acetylation (Protection) Start->Step1 Ac2O Intermediate1 4'-(Methylthio)acetanilide (Protected Sulfide) Step1->Intermediate1 Step2 Oxidation (H2O2 / AcOH) Intermediate1->Step2 [O] Target 4'-(Methylsulfonyl)acetanilide (Target Intermediate) Step2->Target Step3 Hydrolysis (Deprotection) Target->Step3 H+ / OH- Final 4-(Methylsulfonyl)aniline (API Building Block) Step3->Final

Caption: The "Protection-Oxidation-Deprotection" workflow ensures the amine remains intact while the sulfur is oxidized.

Part 4: Downstream Application (COX-2 Inhibitors)

The deprotected amine derived from 4'-(Methylsulfonyl)acetanilide is the scaffold for Etoricoxib and similar drugs. The methylsulfonyl group (


) is the specific pharmacophore that fits into the secondary pocket of the COX-2 enzyme, conferring selectivity over COX-1.
Case Study: Etoricoxib Synthesis Connection
  • Starting Material: 4-(Methylsulfonyl)aniline (derived from our intermediate).

  • Reaction: The aniline undergoes condensation or cross-coupling (e.g., with a vinamidinium salt or ketosulfide) to form the central pyridine or heterocyclic ring of the coxib.

  • Result: The rigid sulfone alignment is preserved from the initial acetanilide intermediate.

CoxibPathway Intermed 4'-(Methylsulfonyl)acetanilide Amine 4-(Methylsulfonyl)aniline Intermed->Amine Hydrolysis Coupling Cross-Coupling / Condensation (with Vinamidinium salts) Amine->Coupling Drug Etoricoxib / Coxib Analogs (Selective COX-2 Inhibitor) Coupling->Drug Ring Closure

Caption: Transformation of the acetanilide intermediate into a bioactive COX-2 inhibitor.

Part 5: Safety & Handling

  • Hazards: 4'-(Methylsulfonyl)acetanilide is generally considered a skin and eye irritant.

  • Oxidation Risks: When performing the H2O2 oxidation (Phase 2), ensure the reaction vessel is vented. Peracetic acid is a potent oxidant; quench residual peroxides with sodium bisulfite before workup.

  • Storage: Store in a cool, dry place. The acetamide bond is stable, but prolonged exposure to strong acids/bases will cause premature hydrolysis.

References

  • National Institute of Standards and Technology (NIST). (2023). Acetanilide, 4'-(methylsulfonyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 4'-(Methylsulfonyl)acetanilide (CAS 22821-80-3).[2][3] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the In Silico Prediction of 4'-(Methylsulfonyl)acetanilide Properties

Distribution: For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery and development, the imperative to "fail fast, fail cheap" has catalyzed the adopt...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, the imperative to "fail fast, fail cheap" has catalyzed the adoption of computational, or in silico, methodologies.[1] These approaches are pivotal in the early-stage assessment of drug candidates, providing critical insights into their physicochemical, pharmacokinetic, and toxicological profiles long before resource-intensive synthesis and in vitro/in vivo testing commence.[2][3] This guide provides an in-depth technical workflow for the comprehensive in silico characterization of 4'-(Methylsulfonyl)acetanilide, a compound with the molecular formula C9H11NO3S.[4] By leveraging a suite of validated, freely accessible computational tools, we will construct a robust profile of this molecule, demonstrating a self-validating system through the consensus of multiple predictive models. This document serves as both a case study for 4'-(Methylsulfonyl)acetanilide and a methodological template for the evaluation of other small molecule drug candidates.

Introduction to 4'-(Methylsulfonyl)acetanilide

4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3) is a sulfonated acetanilide derivative.[5] Structurally, it features a central phenyl ring substituted with an acetamido group and a methylsulfonyl group. While its primary application is noted as a research compound and a key intermediate in the synthesis of more complex, biologically active molecules, its properties make it an excellent candidate for a comprehensive in silico evaluation.[4][6]

Key Structural Information:

  • Molecular Formula: C9H11NO3S[4]

  • Molecular Weight: 213.26 g/mol [4]

  • IUPAC Name: N-(4-methylsulfonylphenyl)acetamide[7]

  • Canonical SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C[7]

  • InChIKey: SJYUABJSWXGSAO-UHFFFAOYSA-N[5]

This initial structural data forms the digital foundation for all subsequent predictions. The SMILES (Simplified Molecular-Input Line-Entry System) string is the primary input for the computational tools discussed herein.

The Imperative of In Silico Prediction in Modern Drug Development

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or safety profiles.[8] In silico toxicology and ADME prediction tools address this challenge by using computational models, such as Quantitative Structure-Activity Relationships (QSAR), and machine learning algorithms to forecast a compound's behavior based on its molecular structure.[1][9] This predictive power allows researchers to:

  • Prioritize Candidates: Efficiently screen large virtual libraries to identify molecules with the most promising ADMET profiles.[2]

  • Reduce Animal Testing: Align with the ethical principles of the 3Rs (Replacement, Reduction, Refinement) by minimizing the reliance on animal models in early-stage research.[1][9]

  • Optimize Lead Compounds: Identify potential liabilities (e.g., toxicity, poor solubility) early, guiding medicinal chemists in the rational design of safer and more effective analogues.

  • Support Regulatory Submissions: In silico predictions are increasingly accepted by regulatory bodies, such as the FDA, as part of a weight-of-evidence approach for safety assessment.[3][10]

A Multi-faceted In Silico Predictive Workflow

The workflow begins with the canonical SMILES string of 4'-(Methylsulfonyl)acetanilide and proceeds through a sequence of predictions using established web-based platforms like SwissADME and pkCSM .[12][13][14]

Caption: Overall workflow for in silico property prediction.

Detailed Predictive Protocols

Protocol 1: Physicochemical and Pharmacokinetic Profiling using SwissADME

  • Navigate to the SwissADME web server.[12][15]

  • Input: In the "Enter a list of SMILES" text box, paste the SMILES string for 4'-(Methylsulfonyl)acetanilide: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C N-(4-methylsulfonylphenyl)acetamide.

  • Execution: Click the "Run" button to initiate the calculations.

  • Data Collection: The server will return a comprehensive table of results. Collect the values for key physicochemical properties (LogP, LogS), pharmacokinetics (e.g., GI absorption, BBB permeant), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry alerts (e.g., PAINS).[16]

Protocol 2: ADME and Toxicity Profiling using pkCSM

  • Navigate to the pkCSM Pharmacokinetics web server.[13][14]

  • Input: Select the "Prediction" tab. Paste the canonical SMILES string CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C into the "Enter SMILES" field.[13]

  • Execution: Click the "Submit" button.

  • Data Collection: The tool will generate predictions for a wide range of ADMET properties.[13] Systematically collect the data from each tab: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Predicted Properties of 4'-(Methylsulfonyl)acetanilide

The data obtained from the executed protocols are synthesized and summarized below. Where multiple tools predict the same property, both values are presented to demonstrate the consensus approach.

Physicochemical Properties

These fundamental properties govern how the molecule will behave in various biological environments.

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)UnitSignificance
Molecular Weight213.26213.26 g/mol Foundational property for diffusion and transport.
LogP (Lipophilicity)0.49 (iLOGP)0.605-Influences solubility, permeability, and metabolism.
LogS (Solubility)-1.97 (ESOL)-1.821log(mol/L)Critical for absorption and formulation.
pKa (Ionization)14.06 (Predicted)[17]--Affects solubility and receptor interaction at physiological pH.
H-Bond Acceptors33-Impacts solubility and target binding.
H-Bond Donors11-Impacts solubility and target binding.
TPSA71.75 Ų-ŲPolar Surface Area; relates to membrane permeability.
ADME Profile

This profile predicts the journey of the compound through the body.

ADME ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
GI AbsorptionHigh92.481%Likely well-absorbed from the gastrointestinal tract.
Caco-2 Permeability-0.593 log PappModerate to low permeability across intestinal cells.
BBB PermeantNo-0.913 logBBUnlikely to cross the blood-brain barrier.
CNS Permeability--2.489 logPSUnlikely to penetrate the Central Nervous System.
CYP1A2 InhibitorNoNoLow risk of drug-drug interactions via this major enzyme.
CYP2C19 InhibitorNoNoLow risk of drug-drug interactions via this major enzyme.
CYP2C9 InhibitorNoNoLow risk of drug-drug interactions via this major enzyme.
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions via this major enzyme.
CYP3A4 InhibitorNoNoLow risk of drug-drug interactions via this major enzyme.
Total Clearance-0.536 log(ml/min/kg)Predicts the rate of elimination from the body.
Renal OCT2 Substrate-NoUnlikely to be a substrate for this renal transporter.
Toxicity (Safety) Profile

This profile flags potential safety liabilities early in the discovery process.

Toxicity EndpointPredicted Result (pkCSM)Interpretation & Significance
AMES MutagenicityNo The compound is predicted to be non-mutagenic, indicating a low risk for causing DNA mutations which can lead to cancer.[18][19]
hERG I InhibitorNo Predicted not to inhibit the hERG potassium channel, suggesting a low risk of causing drug-induced QT prolongation, a serious cardiac arrhythmia.[20][21]
hERG II InhibitorNo Further confirmation of low cardiotoxicity risk.
Hepatotoxicity (DILI)Yes The model predicts a potential for Drug-Induced Liver Injury, a significant concern for drug development that warrants further investigation.[22][23][24]
Skin SensitisationNo Low predicted risk of causing an allergic skin reaction upon contact.
Minnow Toxicity-0.995 log(mM)Provides an early indication of potential environmental toxicity.

Discussion and Scientific Interpretation

The in silico profile of 4'-(Methylsulfonyl)acetanilide reveals a molecule with several favorable drug-like properties but also one significant, predicted liability.

Strengths:

  • Favorable Physicochemical Profile: The compound adheres to Lipinski's rule of five (as calculated by SwissADME), suggesting good oral bioavailability. Its predicted high GI absorption is also a positive attribute.

  • Low Risk of Major DDI: The compound is not predicted to inhibit any of the five major Cytochrome P450 enzymes, reducing the likelihood of metabolic drug-drug interactions.

  • Favorable Safety Profile (Genotoxicity & Cardiotoxicity): The negative predictions for both AMES mutagenicity and hERG inhibition are highly encouraging. These are two of the most significant safety hurdles in drug development, and a clean in silico profile in these areas greatly increases a compound's attractiveness.[18][21]

Potential Liabilities:

  • Hepatotoxicity (DILI): The positive DILI prediction from the pkCSM model is the most significant warning flag.[13] Drug-induced liver injury is a leading cause of drug failure and market withdrawal.[22] This prediction is likely driven by the aniline-like substructure, which can be metabolically activated to reactive intermediates. This finding strongly indicates that any drug discovery program based on this scaffold must prioritize early in vitro hepatotoxicity assays (e.g., using primary human hepatocytes) to confirm or refute this prediction.

Predicted Metabolism: The SwissADME and pkCSM platforms do not explicitly detail metabolic pathways, but based on the structure, likely metabolic transformations would involve the N-acetyl group and the aromatic ring.

Metabolic_Pathway Parent 4'-(Methylsulfonyl)acetanilide Phase1 Phase I Metabolism (CYP450) Parent->Phase1 Hydroxylation Aromatic Hydroxylation Phase1->Hydroxylation Deacetylation N-deacetylation Phase1->Deacetylation Phase2 Phase II Metabolism (Conjugation) Hydroxylation->Phase2 Deacetylation->Phase2 Glucuronidation Glucuronidation Phase2->Glucuronidation Sulfation Sulfation Phase2->Sulfation

Caption: Predicted metabolic pathways for the compound.

Conclusion

This in-depth technical guide demonstrates a robust, efficient, and scientifically sound workflow for the in silico prediction of a small molecule's properties. For 4'-(Methylsulfonyl)acetanilide, the computational analysis has generated a well-defined profile, highlighting its potential strengths in oral absorption and its low risk of genotoxicity and cardiotoxicity. Crucially, it has also flagged a significant potential liability in hepatotoxicity. This actionable intelligence allows drug development professionals to make informed decisions, prioritizing necessary experimental validation and guiding future chemical modifications to mitigate risks. By integrating these computational strategies into the earliest stages of research, organizations can enhance the efficiency and success rate of the drug discovery pipeline.

References

  • Chem-Impex. 4-Chlorophenyl methyl sulfone. [Link]

  • PreScouter. What are the advantages of in silico toxicology in drug development?. [Link]

  • NIST. Acetanilide, 4'-(methylsulfonyl)-. [Link]

  • Cheméo. Chemical Properties of Acetanilide, 4'-(methylsulfonyl)- (CAS 22821-80-3). [Link]

  • PubChem. 4-Methylsulfonylacetophenone. [Link]

  • PubChem. (4-Acetamidophenyl) sulfate. [Link]

  • PubChemLite. 4'-(methylsulfonyl)acetanilide (C9H11NO3S). [Link]

  • Chemsrc. 4-Chlorophenyl methyl sulfone | CAS#:98-57-7. [Link]

  • PubChem. 4-Acetamidophenyl (4-acetamidophenyl)acetate. [Link]

  • Swiss Institute of Bioinformatics. SwissADME. [Link]

  • U.S. National Library of Medicine. In silico toxicology models and databases as FDA Critical Path Initiative toolkits. [Link]

  • YouTube. SWISS ADME Simplified: A Practical Tutorial. [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • ACS Publications. In silico Prediction of Chemical Ames Mutagenicity. [Link]

  • Biosig Lab. Help - How to use pkCSM. [Link]

  • Schrödinger. Computational chemistry applications. [Link]

  • MDPI. Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. [Link]

  • InSphero. DILI Prediction: AstraZeneca & Genentech Evaluation of 3D Models. [Link]

  • Frontiers. Computational models for predicting liver toxicity in the deep learning era. [Link]

  • Ignota Labs. Revolutionising Drug Discovery with In Silico Toxicology Screening. [Link]

  • PubMed. In silico prediction of chemical Ames mutagenicity. [Link]

  • U.S. National Library of Medicine. Tuning hERG out: Antitarget QSAR Models for Drug Development. [Link]

  • ACS Publications. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]

  • Swiss Institute of Bioinformatics. Help - SwissADME. [Link]

  • Biosig Lab. toxCSM | AMES Mutagenesis. [Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • YouTube. swiss ADME tutorial. [Link]

  • Frontiers. Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. [Link]

  • PozeSCAF. In Silico Toxicity Prediction. [Link]

  • U.S. National Library of Medicine. Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates in Development. [Link]

  • Royal Society of Chemistry. Balancing computational chemistry's potential with its environmental impact. [Link]

  • MDPI. Applications of In Silico Models to Predict Drug-Induced Liver Injury. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Toxometris.ai. In Silico Toxicology in Drug Development. [Link]

  • Environment and Health. In silico the Ames Mutagenicity Predictive Model of Environment. [Link]

  • GitHub. QSAR-hERG Workflow. [Link]

  • U.S. National Library of Medicine. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • ACS Publications. Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. [Link]

  • eScholarship.org. Materials Science Working Group - White Paper. [Link]

  • ResearchGate. A QSAR Model of hERG Binding Using a Large, Diverse, and Internally Consistent Training Set. [Link]

  • ResearchGate. A benchmark data set for in silico prediction of ames mutagenicity. [Link]

  • University of Helsinki. In vitro and In silico Predictive ADME. [Link]

  • IPAM - UCLA. White Paper: Computational Microscopy. [Link]

  • Apollo. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]

  • YouTube. How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]

  • Biosig Lab. pkCSM. [Link]

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Protocols & Analytical Methods

Method

Definitive Quantification of 4'-(Methylsulfonyl)acetanilide: A Guide to Validated Chromatographic Methods

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4'-(Methylsul...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4'-(Methylsulfonyl)acetanilide (CAS No. 22821-80-3). Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, this document provides a complete protocol from sample preparation to data analysis. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented for confirmatory analysis and impurity profiling. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility. All methodologies are framed within the context of international regulatory standards, ensuring the described protocols are self-validating and suitable for their intended purpose.

Introduction and Principles of Analysis

4'-(Methylsulfonyl)acetanilide is an organic compound characterized by an acetanilide core functionalized with a methylsulfonyl group. Its chemical structure is provided by the National Institute of Standards and Technology (NIST)[1]. The accurate quantification of this analyte is critical in various stages of pharmaceutical development, where it may be present as a synthetic intermediate, a metabolite of a parent drug, or a process-related impurity. The presence and concentration of such compounds must be strictly controlled to ensure the safety and efficacy of the final drug product.

The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific, allowing the analyte to be quantified in the presence of other components. This guide focuses on chromatographic techniques, which offer the high resolving power necessary for this task.

1.1 The Rationale for Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone method for the analysis of moderately polar to nonpolar small molecules like 4'-(Methylsulfonyl)acetanilide. The technique's versatility and robustness make it ideal for quality control environments.

  • Mechanism of Separation : In RP-HPLC, the stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is polar. 4'-(Methylsulfonyl)acetanilide, with its phenyl ring, is retained on the nonpolar column. By carefully tuning the composition of the polar mobile phase (e.g., a mixture of water and acetonitrile), we can control its elution time, achieving separation from more polar or less polar impurities.

  • Detection Principle (UV Spectrophotometry) : The acetanilide moiety contains an aromatic ring, which acts as a chromophore, absorbing ultraviolet (UV) light. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the detector flow cell. This provides a simple, linear, and reliable means of quantification. UV spectrophotometry is a widely used and accepted method for the quantitative analysis of active pharmaceutical ingredients[2][3].

1.2 The Role of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a powerful alternative and confirmatory technique. It provides an orthogonal separation mechanism and highly specific detection.

  • Mechanism of Separation : GC separates compounds based on their volatility and interaction with the stationary phase. Analytes are vaporized and carried through a column by an inert gas. Separation is achieved based on the compound's boiling point and polarity.

  • Detection Principle (Mass Spectrometry) : As compounds elute from the GC column, they are ionized (typically via electron impact), causing them to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a unique chemical "fingerprint." This high degree of specificity makes GC-MS an excellent tool for unambiguous peak identification and for quantifying trace-level impurities[4][5].

Primary Method: Validated RP-HPLC with UV Detection

This section provides a detailed, step-by-step protocol for the quantification of 4'-(Methylsulfonyl)acetanilide using RP-HPLC.

2.1 Apparatus, Reagents, and Materials

  • Apparatus :

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Electronic analytical balance.

    • pH meter.

    • Sonicator bath.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

  • Reagents and Materials :

    • 4'-(Methylsulfonyl)acetanilide reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (analytical grade).

    • Potassium phosphate monobasic (analytical grade).

2.2 Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Weigh Reference Standard and Sample Accurately D Prepare Stock & Working Standard Solutions A->D B Prepare Mobile Phase (e.g., ACN:Buffer) C Prepare Diluent (e.g., 50:50 ACN:H2O) B->C E Prepare Sample Solutions D->E F Equilibrate HPLC System with Mobile Phase E->F G Inject Standard Solutions (Calibration Curve) F->G H Inject Sample Solutions G->H I Acquire Chromatographic Data H->I J Integrate Chromatogram Peaks I->J K Generate Calibration Curve (Area vs. Concentration) J->K L Calculate Sample Concentration K->L M Generate Final Report L->M Validation_Workflow cluster_precision Precision Levels center Method Validation (ICH Q2) Specificity Specificity/ Selectivity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy (Recovery) center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness Linearity->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Reproducibility Reproducibility

Sources

Application

Application Note: HPLC Method Development for 4'-(Methylsulfonyl)acetanilide

Introduction & Scope 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3), often abbreviated as AMS, is a critical synthetic intermediate in the manufacturing of cyclooxygenase-2 (COX-2) inhibitors, most notably Rofecoxib .[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3), often abbreviated as AMS, is a critical synthetic intermediate in the manufacturing of cyclooxygenase-2 (COX-2) inhibitors, most notably Rofecoxib .[1] It also serves as a primary metabolite for various sulfonamide-class pharmaceuticals.[1]

Because AMS possesses a polar sulfone group (


) and an amide moiety, it presents unique chromatographic challenges:
  • Polarity: It exhibits lower retention on standard C18 columns compared to non-polar precursors, risking co-elution with the solvent front.[1]

  • Peak Shape: The amide group can interact with free silanols, leading to peak tailing.[1]

  • Detection: While UV-active, its response factors must be carefully calibrated against the drug substance if used in impurity profiling.[1]

This guide provides a comprehensive, self-validating protocol for developing a stability-indicating HPLC method for AMS, suitable for raw material assay or trace impurity analysis.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in robust method design.[1]

PropertyValue / CharacteristicChromatographic Implication
Structure

Contains both H-bond donor (amide) and acceptor (sulfone).[1]
LogP ~0.6 - 0.8 (Estimated)Moderately polar.[1] Requires low organic start in gradient to retain.[1]
pKa Amide pKa > 14 (Neutral in pH 2-8)pH control is needed for silanol suppression, not analyte ionization.[1]
UV Max ~245 - 255 nmPrimary detection at 254 nm; secondary at 210 nm for high sensitivity.[1]
Solubility Soluble in MeOH, ACN, Hot WaterDiluent should be at least 10-20% organic to prevent precipitation.[1]
Method Development Workflow

The following diagram outlines the logical flow for optimizing the separation of AMS from potential synthetic byproducts.

MethodDevWorkflow Start Start: Molecule Assessment ColSel Column Selection (Polar-Embedded C18) Start->ColSel Polarity Check MP_Screen Mobile Phase Screening (MeOH vs ACN) ColSel->MP_Screen Selectivity pH_Opt pH Optimization (Buffer Selection) MP_Screen->pH_Opt Peak Shape Gradient Gradient Optimization (k' between 2 and 10) pH_Opt->Gradient Resolution Final Final Validated Method Gradient->Final Validation (ICH Q2)

Figure 1: Step-wise optimization strategy focusing on stationary phase selection to address the polarity of the sulfone group.

Detailed Experimental Protocol

Reagents and Standards[1]
  • Reference Standard: 4'-(Methylsulfonyl)acetanilide (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) or Ammonium Formate (if MS compatibility is required).[1]
    
  • Water: Milli-Q (18.2 MΩ[1]·cm).

Chromatographic Conditions (The "Gold Standard")

This method uses a Polar-Embedded C18 column.[1] Standard C18 columns often suffer from "phase collapse" (dewetting) at the high aqueous content needed to retain AMS.[1] Polar-embedded phases remain fully wetted and interact favorably with the sulfone group.[1]

ParameterConditionRationale
Column Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (150 x 4.6 mm, 3.5 µm)Prevents dewetting; improves peak shape for amides.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Acidic pH suppresses silanol activity (reducing tailing).[1]
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks than MeOH for this aromatic system.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 35°CImproves mass transfer and reproducibility.[1]
Injection Vol 10 µLStandard load; reduce to 5 µL if peak fronting occurs.
Detection UV at 254 nm (bw 4 nm)Max absorption for acetanilide core; minimizes solvent noise.[1]
Gradient Program

The gradient is designed to retain AMS (eluting ~5-7 min) while flushing out highly retained dimers or drug substance (Rofecoxib).[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial hold for retention
2.0955Isocratic hold
12.04060Linear ramp
15.01090Wash step
18.01090Hold wash
18.1955Re-equilibration
23.0955End
Standard Preparation[1]
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of AMS into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1] Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Mobile Phase A (Initial conditions).

    • Note: Matching the diluent to the initial mobile phase (95% aqueous) is critical to prevent "solvent effect" peak distortion.[1]

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, every run must meet these System Suitability Criteria (SSC) before data release.

  • Tailing Factor (

    
    ):  NMT 1.5. (If 
    
    
    
    , replace column or lower pH).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • Precision (RSD):

    
     for area response of 6 replicate injections.
    
  • Retention Time Stability:

    
     min between runs.
    

Troubleshooting & Decision Tree

Use this logic flow to resolve common issues during routine analysis.

Troubleshooting Issue Problem Observed? Tailing Peak Tailing > 1.5? Issue->Tailing Drift RT Drifting? Tailing->Drift No CheckpH Check Buffer pH. Ensure pH < 4.0 Tailing->CheckpH Yes Split Split Peaks? Drift->Split No Equilib Increase Equilibration Time (+5 min) Drift->Equilib Yes NewCol Column Aging. Replace Column. Split->NewCol No Solvent Diluent Mismatch. Dissolve sample in Mobile Phase A. Split->Solvent Yes

Figure 2: Troubleshooting logic for common HPLC anomalies associated with polar-amide analytes.

Scientific Rationale & Causality

Why Polar-Embedded C18?

Standard C18 ligands are hydrophobic.[1] When using 95% water (necessary to retain the polar AMS), the C18 chains can fold onto themselves to minimize contact with water ("phase collapse"). This reduces surface area, causing loss of retention and reproducibility.[1] Polar-embedded phases (containing an amide or carbamate group in the alkyl chain) hydrogen bond with the water layer, keeping the chains extended and accessible [1].

Why pH 3.5?

The amide nitrogen in AMS is not basic, but the silica support of the column contains silanols (


). Above pH 4-5, these silanols deprotonate to 

, which can interact with the polar regions of AMS, causing tailing.[1] Maintaining pH at 3.5 keeps silanols protonated and neutral [2].[1]

References

  • Majors, R. E. (2002).[1] "New Chromatography Columns and Accessories at the 2002 Pittsburgh Conference, Part I." LCGC North America. Link

  • Neue, U. D., et al. (1999).[1] "Peak Shape in Reversed-Phase Chromatography." Journal of Chromatography A. Link

  • Desai, P., et al. (2023).[1] "Analytical and bio-analytical methods of rofecoxib: A comprehensive review." International Journal of Pharmaceutical Chemistry and Analysis. Link

  • PubChem. (2025).[1][2] "4'-(Methylsulfonyl)acetanilide Compound Summary." National Library of Medicine.[1] Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH. Link

Sources

Method

Experimental protocol for biological screening of 4'-(Methylsulfonyl)acetanilide

Introduction & Rationale 4'-(Methylsulfonyl)acetanilide (CAS: 10297-73-1) represents a critical pharmacophore in the development of selective Cyclooxygenase-2 (COX-2) inhibitors. Structurally analogous to Acetaminophen (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

4'-(Methylsulfonyl)acetanilide (CAS: 10297-73-1) represents a critical pharmacophore in the development of selective Cyclooxygenase-2 (COX-2) inhibitors. Structurally analogous to Acetaminophen (Paracetamol) but featuring a para-methylsulfonyl group instead of a hydroxyl group, this molecule serves as a pivotal "lead fragment" in Structure-Activity Relationship (SAR) studies for the "coxib" class of anti-inflammatories [1].

While Acetaminophen acts primarily via central mechanisms (COX-3/peroxidase inhibition), the introduction of the bulky sulfone group shifts the pharmacological profile toward peripheral COX-2 selectivity by exploiting the secondary pocket (side pocket) present in the COX-2 active site but absent in COX-1 [2].

Scope of this Protocol: This guide outlines a dual-phase screening workflow designed to validate the biological activity and safety profile of 4'-(Methylsulfonyl)acetanilide:

  • Primary Screen: Differential COX-1 vs. COX-2 Enzymatic Inhibition (Potency & Selectivity).

  • Secondary Screen: HepG2 Hepatocellular Toxicity (Safety Profiling vs. Acetaminophen).

Experimental Workflow Visualization

ScreeningWorkflow cluster_Assays Parallel Screening Tracks Compound 4'-(Methylsulfonyl)acetanilide (Solid Powder) Stock Stock Prep (DMSO, 10-50 mM) Compound->Stock Solubilization COX_Assay Enzymatic Assay (COX-1 vs COX-2) Stock->COX_Assay Dilution (Buffer) Tox_Assay Cytotoxicity Assay (HepG2 Cells) Stock->Tox_Assay Dilution (Media) Analysis Data Analysis (IC50 & Selectivity Index) COX_Assay->Analysis Absorbance (590 nm) Tox_Assay->Analysis Absorbance (570 nm)

Figure 1: Integrated screening workflow for evaluating efficacy and toxicity.

Compound Preparation & Handling[1][2][3]

Critical Causality: Sulfone derivatives exhibit high polarity but moderate lipophilicity. While stable, improper solubilization can lead to micro-precipitation in aqueous buffers, causing false negatives in enzymatic assays [3].

Protocol A: Stock Solution Preparation
  • Vehicle Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS Grade ≥99.9%.

    • Why: DMSO ensures complete solvation of the sulfone moiety and is compatible with cellular assays at <0.5% v/v.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW = 213.25 g/mol . Dissolve 10.66 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Avoid freeze-thaw cycles to prevent compound degradation.

Primary Assay: COX-1/COX-2 Isoform Inhibition[1][3]

Objective: Determine the IC50 values for COX-1 and COX-2 to calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2).

Methodology: Peroxidase-based Colorimetric Assay. This method utilizes the peroxidase activity of the COX heme cofactor. The reduction of PGG2 to PGH2 drives the oxidation of the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a blue signal [4].

Mechanistic Pathway[4]

COX_Mechanism AA Arachidonic Acid PGG2 PGG2 (Unstable Intermediate) AA->PGG2 Cyclooxygenase Activity COX COX-1 / COX-2 (Heme Active Site) COX->AA Catalysis Inhibitor 4'-(Methylsulfonyl) acetanilide Inhibitor->COX Competitive Binding PGH2 PGH2 PGG2->PGH2 Peroxidase Activity TMPD TMPD (Colorless) TMPD_Ox Oxidized TMPD (Blue - 590nm) TMPD->TMPD_Ox Coupled Reaction

Figure 2: The inhibitor blocks the conversion of AA to PGG2, preventing the downstream colorimetric reaction.

Detailed Protocol

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.[1]

  • Heme (Hematin) cofactor.

  • Arachidonic Acid (Substrate).[1][2]

  • Colorimetric Substrate (TMPD).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).

Step-by-Step Procedure:

  • Enzyme Activation: Dilute COX-1 and COX-2 enzymes in Assay Buffer containing Hematin. Incubate on ice for 5 minutes.

    • Why: Apo-enzymes require reconstitution with the heme cofactor to become catalytically active.

  • Inhibitor Incubation (Critical Step):

    • Add 10 µL of 4'-(Methylsulfonyl)acetanilide (diluted to 0.1 – 100 µM) to the reaction wells.

    • Include Controls :

      • Blank: Buffer only (No Enzyme).

      • 100% Activity: Enzyme + Vehicle (DMSO).

      • Positive Control: Indomethacin (COX-1) and Celecoxib (COX-2).

    • Incubate for 15 minutes at 25°C.

    • Causality: Many COX inhibitors exhibit "slow-tight binding." Pre-incubation ensures the compound has time to navigate the hydrophobic channel and bind the active site before substrate competition begins [5].

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture to all wells.

  • Readout: Immediately monitor absorbance at 590 nm for 5 minutes (Kinetic Mode) or read endpoint after 5 minutes.

Data Analysis: Calculate % Inhibition using the slope of the reaction (Vmax):



Secondary Assay: Hepatotoxicity (HepG2)

Objective: Assess whether the sulfone modification alters the toxicity profile compared to the hepatotoxic baseline of Acetaminophen.

Methodology: MTT Assay on HepG2 (Human Hepatocellular Carcinoma) cells.[3][4] HepG2 cells are the gold standard for metabolic toxicity screening as they retain many liver-specific metabolic enzymes [6].

Detailed Protocol
  • Cell Seeding:

    • Seed HepG2 cells at

      
       cells/well in a 96-well plate.
      
    • Media: DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Replace media with fresh media containing 4'-(Methylsulfonyl)acetanilide (concentrations: 1, 10, 50, 100, 500 µM).

    • Vehicle Control: 0.5% DMSO (Max).

    • Toxicity Control: 10 mM Acetaminophen (APAP).

    • Incubate for 24 hours .

  • MTT Addition:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 minutes.

    • Measure Absorbance at 570 nm .

Expected Results & Interpretation

The following table outlines the hypothetical performance criteria for a successful lead compound based on historical SAR data for this pharmacophore [1, 7].

Parameter4'-(Methylsulfonyl)acetanilideReference (Celecoxib)Interpretation
COX-1 IC50 > 100 µM> 50 µMLow affinity for COX-1 (Desirable: Spares GI mucosa).
COX-2 IC50 5 - 20 µM0.04 µMModerate potency. The sulfone group confers selectivity, but the acetanilide core is less potent than the diarylheterocycle of coxibs.
Selectivity Index > 10> 300Indicates preferential COX-2 inhibition.
HepG2 TC50 > 500 µM> 200 µMLow cytotoxicity expected. Sulfones are generally metabolically stable and do not form the toxic NAPQI metabolite associated with Acetaminophen.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Proteopedia. (2023). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. Protein Structures. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Cayman Chemical. (2023).[5] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Application Notes. Link

  • Walker, M. C., et al. (2001). Kinetic evaluation of the inhibition of COX-1 and COX-2 by rofecoxib and celecoxib. Biochemical Journal, 357(Pt 3), 709–718. Link

  • Donato, M. T., et al. (2015). HepG2 cells as a model for in vitro toxicity screening.[5] Methods in Molecular Biology, 1250, 261-269. Link

  • El-Sayed, M. A., et al. (2017).[6] Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition.[6][2] Future Medicinal Chemistry, 10(2). Link

Sources

Application

Application Note: Structural Elucidation of 4'-(Methylsulfonyl)acetanilide using Fourier Transform Infrared (FTIR) Spectroscopy

Introduction: The Analytical Imperative 4'-(Methylsulfonyl)acetanilide is a chemical compound with the molecular formula C₉H₁₁NO₃S.[1][2][3] As a derivative of acetanilide, it incorporates key functional groups that are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

4'-(Methylsulfonyl)acetanilide is a chemical compound with the molecular formula C₉H₁₁NO₃S.[1][2][3] As a derivative of acetanilide, it incorporates key functional groups that are of interest in medicinal chemistry and material science. Its structural integrity is paramount for its function and reactivity. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for confirming the molecular structure of such compounds.[4][5] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint that reveals the functional groups present in the molecule.[6][7]

This application note provides a comprehensive guide to acquiring and interpreting the FTIR spectrum of 4'-(Methylsulfonyl)acetanilide, detailing three common sample preparation protocols and providing an in-depth analysis of the resulting spectrum.

Molecular Structure and Vibrational Signatures

To interpret the IR spectrum, one must first understand the molecular structure and the expected vibrational modes of its constituent functional groups.

Chemical Structure of 4'-(Methylsulfonyl)acetanilide:

The key functional groups that will produce characteristic absorption bands are:

  • Secondary Amide (-NH-C=O): This group gives rise to several distinct bands, including the N-H stretch, the C=O stretch (Amide I), and a combination of N-H bending and C-N stretching (Amide II).[8][9] The positions of these bands are sensitive to hydrogen bonding.[1]

  • Sulfonyl Group (-SO₂-): This group is characterized by strong, distinct asymmetric and symmetric stretching vibrations.[10][11]

  • Para-Substituted Aromatic Ring: The benzene ring exhibits C-H stretching, C=C in-plane stretching, and C-H out-of-plane bending vibrations that can confirm the presence of the aromatic system and its substitution pattern.[12][13]

  • Methyl Groups (-CH₃): These will show characteristic aliphatic C-H stretching and bending vibrations.

Experimental Protocols: From Sample to Spectrum

The quality of an IR spectrum is fundamentally dependent on proper sample preparation. As 4'-(Methylsulfonyl)acetanilide is a solid at room temperature, several methods are applicable.

Method A: Potassium Bromide (KBr) Pellet Technique

This classic transmission method provides a high-quality spectrum when executed correctly, as KBr is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹).

Causality: The objective is to disperse the solid analyte in a non-absorbing matrix. Under high pressure, the KBr powder flows and fuses into a transparent disc, trapping the finely ground sample particles and minimizing light scattering.

Step-by-Step Protocol:

  • Grinding: Weigh approximately 1-2 mg of 4'-(Methylsulfonyl)acetanilide and 100-200 mg of dry, spectroscopic-grade KBr powder.[14][15] Transfer to a clean agate mortar.

  • Mixing: Gently grind the components together with the pestle for several minutes until the mixture is a homogenous, fine powder. Expert Tip: Perform this step quickly to minimize the absorption of atmospheric moisture by the hygroscopic KBr, which appears as broad bands around 3450 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend).

  • Pellet Formation: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Evacuate the die under vacuum for 2-3 minutes to remove trapped air and moisture. Increase the pressure to approximately 7-10 metric tons for several minutes until a transparent or translucent pellet is formed.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Method B: Nujol™ Mull Technique

A simpler alternative to KBr pellets, the mull technique involves dispersing the solid in a mineral oil (Nujol).

Causality: Suspending the finely ground sample in an oil with a similar refractive index reduces the scattering of infrared radiation, allowing for a clearer transmission spectrum.[16][17]

Step-by-Step Protocol:

  • Grinding: Place 5-10 mg of 4'-(Methylsulfonyl)acetanilide in an agate mortar and grind to a very fine, consistent powder.[16] Particle size should be less than the wavelength of the IR radiation to prevent scattering (Christiansen effect).[16]

  • Mulling: Add one to two drops of Nujol (or another mulling agent like Fluorolube®) and continue to grind until a smooth, viscous paste is formed.[18]

  • Sample Mounting: Transfer a small amount of the mull onto the face of a clean, polished salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film. The film should appear translucent.

  • Analysis: Place the "sandwich" of plates into the spectrometer's sample holder and acquire the spectrum. Self-Validation: The spectrum will show characteristic Nujol peaks (aliphatic C-H stretches ~2924, 2853 cm⁻¹ and bends ~1462, 1377 cm⁻¹). These must be mentally subtracted or digitally compensated for when interpreting the spectrum of the analyte.[19]

Method C: Attenuated Total Reflectance (ATR)

ATR is the most modern and rapid technique, requiring minimal sample preparation.[20]

Causality: An infrared beam is passed through a high-refractive-index crystal (often diamond). At the crystal-sample interface, an evanescent wave is generated, which penetrates a few microns into the sample. The sample absorbs energy at specific frequencies, attenuating the internally reflected beam, which is then directed to the detector.

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. Run a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of 4'-(Methylsulfonyl)acetanilide powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's press arm to apply firm, consistent pressure to the sample.[21][22] This ensures intimate contact between the sample and the crystal surface, which is critical for a high-quality spectrum.

  • Analysis: Acquire the sample spectrum. After analysis, the sample can be fully recovered, and the crystal cleaned with a suitable solvent (e.g., isopropanol).

Data Acquisition and Spectral Interpretation

A standard FTIR spectrometer is used to collect the spectrum.

Typical Acquisition Parameters:

  • Spectral Range: 4000 – 400 cm⁻¹

  • Resolution: 4 cm⁻¹[5]

  • Number of Scans: 32 (averaged to improve signal-to-noise ratio)

Predicted IR Absorption Bands for 4'-(Methylsulfonyl)acetanilide

The following table summarizes the expected vibrational frequencies, which serve as a guide for spectral interpretation.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment
3350 - 3250Medium, SharpN-H StretchSecondary Amide
3100 - 3000Medium-WeakC-H Aromatic StretchAromatic Ring
3000 - 2850Medium-WeakC-H Aliphatic Stretch-CH₃ Groups
1700 - 1660Strong, SharpC=O StretchAmide I Band
1620 - 1580Medium-WeakC=C Ring StretchAromatic Ring
1570 - 1515StrongN-H Bend + C-N StretchAmide II Band
1350 - 1300StrongS=O Asymmetric StretchSulfonyl Group
1170 - 1140StrongS=O Symmetric StretchSulfonyl Group
~840StrongC-H Out-of-Plane Bend1,4-(para)-disubstituted Ring
Detailed Spectral Analysis
  • N-H Region (3350-3250 cm⁻¹): A distinct, moderately sharp peak in this region confirms the presence of the secondary amide N-H group. In the solid state, this peak's position and broadness are influenced by intermolecular hydrogen bonding with the sulfonyl or carbonyl oxygens.[1]

  • C-H Stretching Region (3100-2850 cm⁻¹): Expect to see weaker peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches.[12][13] Just below 3000 cm⁻¹, peaks from the methyl groups of the acetamido and sulfonyl moieties will be present.

  • Amide I Band (1700-1660 cm⁻¹): One of the most prominent peaks in the spectrum will be the strong, sharp absorption from the carbonyl (C=O) stretch of the amide group.[23][24] Its position provides information about the electronic environment and hydrogen bonding.

  • Amide II Band (1570-1515 cm⁻¹): This strong band, appearing at a lower frequency than the Amide I, is a coupled vibration of the N-H in-plane bend and the C-N stretch.[9][25] The presence of both strong Amide I and II bands is definitive proof of the amide functionality.

  • Sulfonyl (SO₂) Region (1350-1300 cm⁻¹ and 1170-1140 cm⁻¹): Two very strong and sharp absorption bands will dominate this region of the spectrum. These are due to the asymmetric and symmetric stretching modes of the S=O bonds, respectively, and are a clear identifier for the sulfonyl group.[10][26]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of peaks, including C-C stretching, C-N stretching, and various bending vibrations. A strong peak around 840 cm⁻¹ is highly characteristic of the C-H out-of-plane ("oop") bending for a 1,4-disubstituted (para) aromatic ring, confirming the substitution pattern.[13]

Visualization of Workflows and Logic

Visual diagrams help clarify the experimental process and the logic of spectral interpretation.

experimental_workflow cluster_prep PART 1: Sample Preparation cluster_kbr Method A: KBr Pellet cluster_nujol Method B: Nujol Mull cluster_atr Method C: ATR cluster_acq PART 2: Data Acquisition & Analysis start Solid Sample: 4'-(Methylsulfonyl)acetanilide kbr1 Grind Sample with KBr start->kbr1 nujol1 Grind Sample start->nujol1 atr1 Place Sample on Crystal start->atr1 kbr2 Press into Pellet kbr1->kbr2 acq Acquire Spectrum in FTIR (4000-400 cm⁻¹) kbr2->acq nujol2 Mull with Nujol nujol1->nujol2 nujol3 Spread on Salt Plates nujol2->nujol3 nujol3->acq atr2 Apply Pressure atr1->atr2 atr2->acq analysis Interpret Spectrum: Correlate Peaks to Functional Groups acq->analysis

Caption: Experimental workflow for FTIR analysis.

spectral_logic cluster_groups cluster_peaks molecule 4'-(Methylsulfonyl)acetanilide amide Secondary Amide (-NHC=O) molecule->amide sulfonyl Sulfonyl (-SO₂-) molecule->sulfonyl aromatic Aromatic Ring (p-substituted) molecule->aromatic nh_peak ~3300 (N-H Stretch) amide->nh_peak amide1_peak ~1670 (Amide I, C=O) amide->amide1_peak amide2_peak ~1540 (Amide II, N-H/C-N) amide->amide2_peak so2_asym_peak ~1325 (Asymmetric S=O) sulfonyl->so2_asym_peak so2_sym_peak ~1150 (Symmetric S=O) sulfonyl->so2_sym_peak ch_oop_peak ~840 (C-H Out-of-Plane) aromatic->ch_oop_peak

Caption: Correlation of functional groups to IR peaks.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 4'-(Methylsulfonyl)acetanilide. By employing appropriate sample preparation techniques—with ATR being the most efficient—a high-quality spectrum can be obtained in minutes. The resulting spectral fingerprint provides definitive evidence for the key functional groups: the secondary amide (via N-H stretch, Amide I, and Amide II bands), the sulfonyl group (via strong symmetric and asymmetric S=O stretches), and the para-substituted aromatic ring. This self-validating system of characteristic peaks allows researchers to rapidly and confidently confirm the identity and purity of the compound, ensuring the integrity of their downstream applications.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Acetanilide, 4'-(methylsulfonyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetanilide, 4'-(methylsulfonyl)- (CAS 22821-80-3). Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). IR Spectroscopy. Retrieved from [Link]

  • Reddit. (2021). Acetanilide and 4-Bromoacetanilide IR spectra interpretation. r/chemhelp. Retrieved from [Link]

  • M. K. S. et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • YouTube. (2021). Making a Solid State IR Sample with a Nujol Mull. Retrieved from [Link]

  • YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Infrared & Raman Discussion Group. (n.d.). Infrared Spectra of Solids – the Mull Technique. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • YouTube. (2020). How To Use The Nujol Mull Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). IR Spectroscopy. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • University of Toronto Chemistry. (2018). Appendix XI: IR Spectroscopy. Retrieved from [Link]

  • bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • Brainly. (2023). Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1961). THE VIBRATIONAL SPECTRA OF SULPHURYL AND THIONYL HALIDES. Retrieved from [Link]

  • MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Method

Application Note: Laboratory Scale-Up of 4'-(Methylsulfonyl)acetanilide Synthesis

Executive Summary This application note details the scalable synthesis of 4'-(Methylsulfonyl)acetanilide , a critical pharmacophore found in COX-2 inhibitors (e.g., Rofecoxib) and various sulfonamide antibiotics. While l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 4'-(Methylsulfonyl)acetanilide , a critical pharmacophore found in COX-2 inhibitors (e.g., Rofecoxib) and various sulfonamide antibiotics. While laboratory-scale synthesis often utilizes expensive oxidants like m-chloroperbenzoic acid (mCPBA), such reagents are unsuitable for scale-up due to poor atom economy, high cost, and difficult waste management.

This guide presents a Process-Optimized Protocol using Hydrogen Peroxide (


) in Glacial Acetic Acid . This route is selected for its high atom economy, "green" water by-product, and the ability to drive the reaction to completion (sulfone) without isolating the sulfoxide intermediate.[1] Special emphasis is placed on exotherm management and impurity profiling.

Strategic Route Selection

The Chemical Challenge

The transformation involves the oxidation of a sulfide (thioether) to a sulfone.[2][3][4][5] This proceeds in two distinct kinetic steps:[2]

  • Fast: Oxidation of sulfide to sulfoxide (

    
    ).
    
  • Slow: Oxidation of sulfoxide to sulfone (

    
    ).
    


Why


 / Acetic Acid? 
  • Atom Economy: The byproduct is water, unlike mCPBA which produces m-chlorobenzoic acid (requiring extensive base washing).

  • Solubility: The starting material, 4'-(methylthio)acetanilide, is moderately soluble in hot acetic acid, while the product, 4'-(methylsulfonyl)acetanilide, is less soluble, facilitating crystallization-based purification.

  • Safety: Acetic acid acts as a solvent and an acid catalyst, mitigating the risk of runaway decomposition associated with neat peroxide reactions.

Reaction Mechanism & Logic

The reaction utilizes in situ generated peracetic acid (equilibrium between


 and AcOH) as the active electrophilic oxygen donor.

OxidationMechanism cluster_0 Activation cluster_1 Substrate Oxidation H2O2 H2O2 PAA Peracetic Acid (Active Oxidant) H2O2->PAA Equilibrium AcOH Acetic Acid AcOH->PAA SM 4'-(Methylthio) acetanilide PAA->SM [O] SO Sulfoxide Intermediate PAA->SO [O] SM->SO Fast (Exothermic) PROD 4'-(Methylsulfonyl) acetanilide SO->PROD Slow (Requires Heat)

Figure 1: Mechanism of in-situ peracetic acid generation and stepwise oxidation.

Process Safety (Critical)

WARNING: This reaction is highly exothermic .

  • Thermal Runaway: The first oxidation step (Sulfide

    
     Sulfoxide) releases significant heat. If 
    
    
    
    is added too quickly at low temperature, it may accumulate. Upon heating, this accumulated peroxide can react simultaneously, leading to a thermal runaway.
  • Control Strategy:

    • Dosing Controlled: Add

      
       slowly via an addition funnel to maintain temperature.
      
    • Temperature Band: Maintain 50-60°C during addition. This ensures the reaction consumes the peroxide as it is added, preventing accumulation.

Detailed Protocol: 50g Scale-Up

Materials
ReagentMW ( g/mol )Equiv.[6][7][8][9][10][11]Mass/VolDensity
4'-(Methylthio)acetanilide 181.261.050.0 gSolid
Glacial Acetic Acid 60.05Solvent250 mL1.05 g/mL
Hydrogen Peroxide (30-35%) 34.013.0~85 mL1.11 g/mL
Water (Quench/Wash) 18.02-~500 mL1.00 g/mL
Experimental Workflow
Step 1: Reactor Setup and Dissolution
  • Equip a 1 L 3-neck round-bottom flask with:

    • Mechanical stirrer (Teflon paddle).

    • Thermometer or internal temperature probe.

    • Pressure-equalizing addition funnel.

    • Reflux condenser open to air (do not seal system).

  • Charge 50.0 g of 4'-(methylthio)acetanilide and 250 mL of Glacial Acetic Acid .

  • Heat the mixture to 40–45°C with stirring until a clear homogeneous solution is obtained.

Step 2: Controlled Oxidation (The Exotherm)
  • Charge 85 mL of 30% Hydrogen Peroxide into the addition funnel.

    • Note: 3.0 equivalents are used. 2.0 equivs are theoretical; the excess drives the slow second step.

  • Begin dropwise addition. Monitor the internal temperature closely.

  • Adjust addition rate to maintain the internal temperature between 50°C and 60°C .

    • Observation: The solution may darken slightly, and an exotherm will be evident.

    • Safety: If temp exceeds 65°C, stop addition and apply an external water bath.

Step 3: Driving to Completion (The Soak)
  • After addition is complete (approx. 30–45 mins), the reaction will likely contain a mixture of sulfoxide and sulfone.

  • Increase the external heat source to raise the internal temperature to 70–80°C .

  • Maintain this temperature for 2–3 hours .

    • TLC Check: Silica gel, 100% Ethyl Acetate or 5% MeOH/DCM.

    • Target: Disappearance of the lower-running sulfoxide spot.

Step 4: Isolation and Purification
  • Allow the reaction mixture to cool slowly to room temperature with gentle stirring.

  • The product, 4'-(Methylsulfonyl)acetanilide , will crystallize as white/off-white needles.

  • To maximize yield, pour the reaction slurry into 500 mL of ice-cold water with vigorous stirring.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake:

    • 2 x 100 mL Cold Water (to remove acetic acid).

    • 1 x 50 mL Cold Ethanol (to assist drying).

  • Dry the solid in a vacuum oven at 60°C for 12 hours.

Expected Results
  • Yield: 85–95% (approx. 50–56 g)

  • Appearance: White crystalline solid.[12]

  • Melting Point: 183–184°C [Ref 1].

  • Purity: >98% by HPLC.

Process Workflow Diagram

ProcessFlow Start Start: 50g Substrate + 250mL AcOH Heat Heat to 45°C (Dissolution) Start->Heat Add Controlled Addition of H2O2 (Maintain 50-60°C) Heat->Add Homogeneous Cook Heat to 75°C for 2-3h (Drive Sulfoxide -> Sulfone) Add->Cook Addition Complete Check TLC/HPLC Check (Sulfoxide < 0.5%) Cook->Check Check->Cook Incomplete Quench Pour into Ice Water (Crystallization) Check->Quench Pass Filter Filtration & Wash (H2O removal) Quench->Filter Dry Vacuum Dry @ 60°C Filter->Dry

Figure 2: Step-by-step workflow for the 50g scale-up batch.

Analytical Controls & Troubleshooting

Analytical Specifications
TestMethodSpecification
Appearance VisualWhite to off-white powder
Melting Point Capillary183–186°C
1H-NMR DMSO-d6

2.10 (s, 3H), 3.18 (s, 3H), 7.8-8.0 (m, 4H), 10.3 (s, 1H)
HPLC Purity C18 Column> 98.0% Area
Troubleshooting Guide
  • Problem: Product contains Sulfoxide impurity (lower melting point, extra spots on TLC).

    • Cause: Reaction temperature too low during the "Soak" phase or insufficient peroxide.

    • Fix: Re-suspend the solid in acetic acid, add 0.5 eq

      
      , and heat to 80°C for 1 hour.
      
  • Problem: Colored impurities (yellow/brown).

    • Cause: Overheating (>90°C) causing oxidative degradation of the amide.

    • Fix: Recrystallize from Ethanol/Water (80:20).

References

  • Royal Society of Chemistry. (2010). Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2.[13] Green Chemistry. Retrieved October 26, 2023, from [Link]

  • Asian Journal of Chemistry. (2005). Synthesis of Rofecoxib and Study of Lactone Ring Stability. (Discusses oxidation of methylthio intermediates). Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2018). Oxidation of Sulfides to Sulfones. (General methodology review). Retrieved October 26, 2023, from [Link]

Sources

Application

Safety precautions for handling 4'-(Methylsulfonyl)acetanilide in the lab

Application Note: Safe Handling and Protocol Integration for 4'-(Methylsulfonyl)acetanilide Introduction & Scope 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3) is a critical intermediate in the medicinal chemistry pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Protocol Integration for 4'-(Methylsulfonyl)acetanilide

Introduction & Scope

4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3) is a critical intermediate in the medicinal chemistry pipeline, specifically in the synthesis of diarylheterocycles used as selective COX-2 inhibitors (e.g., Rofecoxib analogs) and anti-inflammatory agents.

Unlike its parent compound acetanilide, the presence of the para-methylsulfonyl moiety introduces specific physicochemical properties—notably increased polarity, higher melting point, and distinct solubility profiles. This Application Note provides a technical framework for researchers handling this compound, moving beyond generic safety data to address specific risks associated with static-prone crystalline solids and sulfone-based intermediates.

Physicochemical Profile & Hazard Identification

Understanding the material properties is the first step in designing a safe protocol. 4'-(Methylsulfonyl)acetanilide is generally encountered as a white to off-white crystalline powder.

Table 1: Key Physicochemical Properties

PropertyValueOperational Implication
Molecular Weight 213.25 g/mol Calculation basis for stoichiometry.
Physical State Crystalline SolidHigh potential for dust generation; inhalation risk.[1]
Melting Point ~184–186°CThermally stable under standard drying conditions; requires high energy to melt.
Solubility DMSO, DMF, Hot EtOHPoor water solubility requires organic solvents for effective decontamination.
Reactivity Stable SulfoneResistant to oxidation; amide bond susceptible to hydrolysis in strong acid/base.

Risk Assessment (GHS Classification):

  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Expert Insight: The primary operational risk is particulate exposure . Sulfone derivatives often crystallize as fine needles or plates which can become airborne easily during weighing and transfer. Furthermore, dry sulfone powders are prone to static charge buildup , leading to "jumping" powder that complicates weighing and increases contamination risk.

Hierarchy of Controls & Engineering Measures

To ensure researcher safety, we apply the Hierarchy of Controls specifically tailored for handling bioactive organic intermediates.

HierarchyControls cluster_measures Specific Measures for 4'-(Methylsulfonyl)acetanilide Elimination Elimination/Substitution (Not feasible for specific synthesis) Engineering Engineering Controls (HEPA Fume Hood, Static control) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Access restriction) Engineering->Admin Process Support StaticBar Anti-Static Ionizer (Prevent powder dispersal) Engineering->StaticBar LocalExhaust Local Exhaust Ventilation (Capture dust at source) Engineering->LocalExhaust PPE PPE (N95/P100, Nitrile Gloves, Goggles) Admin->PPE Last Line of Defense

Figure 1: Hierarchy of Controls emphasizing engineering solutions for static-prone powders.

Detailed Handling Protocols

Protocol A: Anti-Static Weighing and Transfer

Objective: To weigh 4'-(Methylsulfonyl)acetanilide accurately while preventing dust inhalation and cross-contamination.

Prerequisites:

  • Calibrated Analytical Balance inside a Fume Hood.

  • Anti-static gun (zerostat) or Ionizing bar.

  • Glass weighing boat (plastic often exacerbates static).

Step-by-Step Procedure:

  • Environment Prep: Activate the fume hood sash to the safe working height. Ensure the sash face velocity is between 80–100 fpm.

  • Static Neutralization: Aim the anti-static gun at the empty glass weighing boat and the bulk container of 4'-(Methylsulfonyl)acetanilide. Squeeze the trigger slowly to neutralize surface charges.

    • Why? This prevents the "jumping powder" effect where the lightweight crystals repel from the spatula, landing on the balance pan or benchtop.

  • Transfer: Using a stainless steel spatula, transfer the solid. Avoid pouring directly from the bottle.

  • Wet Transfer (Recommended): If the subsequent reaction solvent is compatible (e.g., DMSO or Ethanol), pre-wet the weighing boat or rinse the solid directly into the reaction vessel using the solvent.

    • Self-Validating Step: Check the balance area for white dust residues using a flashlight (oblique light) before and after weighing.

Protocol B: Reaction Setup (Deacetylation or Functionalization)

Objective: Safe introduction of the intermediate into a reaction vessel (e.g., hydrolysis to 4-methylsulfonylaniline).

Workflow Logic:

ReactionWorkflow Start Solid Reagent (Weighed) Solvent Solvent Addition (DMSO/EtOH) Start->Solvent Suspend Dissolution Dissolution (Controlled Heating) Solvent->Dissolution Agitate ReagentAdd Reagent Addition (Acid/Base) Dissolution->ReagentAdd Homogeneous? Monitor TLC/HPLC Monitoring ReagentAdd->Monitor Reaction Progress

Figure 2: Logical workflow for solubilizing the solid before adding reactive catalysts.

  • Suspension: Add the solid to the reactor before adding the solvent if using an overhead stirrer, or add solvent first if using a magnetic bar to prevent the bar from getting stuck (decoupling).

  • Solubilization: 4'-(Methylsulfonyl)acetanilide is sparingly soluble in cold water. Use warm ethanol or DMSO to create a homogeneous solution before adding reagents (like HCl for hydrolysis).

    • Safety Note: Adding strong acid to a slurry can cause localized exotherms and "bumping." A homogeneous solution ensures controlled heat release.

  • Temperature Control: If heating is required (MP > 180°C), ensure the reflux condenser is active. The compound is stable, but solvent vapors must be contained.

Protocol C: Decontamination and Waste Management

Objective: Elimination of residues to prevent chronic exposure or cross-contamination.

  • Solvent Choice: Do not use water alone. The compound will precipitate and remain on surfaces.

  • Cleaning Solution: Use a 10% Ethanol/Water mixture or Acetone for initial cleaning of glassware and spatulas.

  • Waste Stream:

    • Solid Waste: Disposable weighing boats and contaminated gloves go into "Hazardous Solid Waste (Toxic/Irritant)."

    • Liquid Waste: Mother liquors (often containing sulfones) must go to "Halogen-Free Organic Solvents" (unless halogenated solvents were used).

    • Note: Sulfones are generally resistant to biodegradation; do not pour down the drain.

Emergency Response

  • Inhalation: Move to fresh air immediately. The crystalline nature can cause physical irritation to nasal membranes.

  • Eye Contact: Flush with water for 15 minutes .[2][4][5][6]

    • Critical: Because the solid is crystalline, do not rub eyes. The crystals can scratch the cornea.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7] If the compound was dissolved in DMSO, be aware that DMSO enhances skin permeability, potentially carrying the sulfonamide across the dermal barrier.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217, 4'-(Methylsulfonyl)acetanilide. Retrieved from [Link]

  • Zarghi, A., et al. (2011).Design and Synthesis of New COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research.

Sources

Method

Application Notes and Protocols for In Vitro Metabolism Studies of 4'-(Methylsulfonyl)acetanilide

A Framework for the Metabolic Characterization of a Novel Acetanilide Derivative As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the in vitro metabolic fate of 4'-(Methyls...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for the Metabolic Characterization of a Novel Acetanilide Derivative

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the in vitro metabolic fate of 4'-(Methylsulfonyl)acetanilide, a compound of interest in drug discovery. Given the limited specific literature on this molecule, we will establish a robust investigational template. This approach is grounded in established principles of drug metabolism, utilizing protocols for structurally related and well-characterized compounds, such as acetaminophen (4'-hydroxyacetanilide), to inform our experimental design.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the protocols.

Scientific Rationale and Investigational Strategy

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[5][6] Phase II reactions conjugate endogenous molecules to these groups, increasing water solubility and facilitating excretion.[7][8][9]

For 4'-(Methylsulfonyl)acetanilide, we can hypothesize several metabolic pathways based on its structure:

  • Phase I Metabolism:

    • Oxidation: The methyl group of the sulfonyl moiety could be hydroxylated. The aromatic ring or the acetyl group are also potential sites for oxidation.[5]

    • N-deacetylation: Cleavage of the acetamido group is a possible, though often minor, pathway for acetanilides.

  • Phase II Metabolism:

    • If hydroxylation occurs, the newly formed hydroxyl group can undergo glucuronidation or sulfation .[8]

Our investigational strategy is therefore designed to:

  • Determine the metabolic stability of 4'-(Methylsulfonyl)acetanilide in a primary in vitro system (human liver microsomes).

  • Identify the major metabolites formed.

  • Elucidate the specific CYP enzymes responsible for its Phase I metabolism (reaction phenotyping).

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent 4'-(Methylsulfonyl)acetanilide metabolite1 Hydroxylated Metabolite(s) (e.g., on methyl group or aromatic ring) parent->metabolite1 CYP450 Enzymes metabolite2 Glucuronide Conjugate metabolite1->metabolite2 UGTs metabolite3 Sulfate Conjugate metabolite1->metabolite3 SULTs

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which 4'-(Methylsulfonyl)acetanilide is metabolized by human liver microsomes (HLM), providing an estimate of its intrinsic clearance.

Causality: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, making them a cost-effective and standard tool for assessing Phase I metabolic stability.[10] A high rate of metabolism (low stability) in this assay often correlates with rapid hepatic clearance in vivo, a critical parameter in determining drug dosage and duration of action.

Materials:

  • 4'-(Methylsulfonyl)acetanilide

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) with internal standard (for quenching and analysis)

  • Positive control compound with known metabolic stability (e.g., testosterone)

Experimental Workflow:

G start Prepare Incubation Mixtures (Buffer, HLM, Test Compound) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate timepoints Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoints quench Quench Reaction (Add cold ACN with IS) timepoints->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of 4'-(Methylsulfonyl)acetanilide in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.

  • Incubation Setup: In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and 4'-(Methylsulfonyl)acetanilide (final concentration typically 1 µM). Prepare a parallel set of incubations without the NADPH regenerating system to serve as a negative control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile (or methanol) with a suitable internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

ParameterDescription
ln(% Remaining) The natural logarithm of the percentage of the parent compound remaining at each time point.
Slope (k) The slope of the linear regression of ln(% Remaining) versus time.
Half-life (t½) Calculated as 0.693 / k.
Intrinsic Clearance (CLint) (0.693 / t½) / (mg microsomal protein/mL).

Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line represents the rate of disappearance. From this, the half-life and intrinsic clearance can be calculated.

Protocol 2: Metabolite Identification and Profiling

Objective: To identify the major metabolites of 4'-(Methylsulfonyl)acetanilide formed in vitro.

Causality: Identifying metabolites is crucial for understanding potential bioactivation (formation of toxic metabolites) or the generation of active metabolites. This information is vital for safety assessment and understanding the overall pharmacological profile of a drug candidate. High-resolution mass spectrometry (LC-MS/MS) is the standard technique for this purpose, enabling the detection and structural elucidation of metabolites.[5]

Step-by-Step Protocol:

  • Incubation: Perform a larger-scale incubation similar to the metabolic stability assay, but for a fixed, longer time point (e.g., 60 minutes) to allow for sufficient metabolite formation. Include both NADPH-fortified and non-fortified (negative control) incubations.

  • Sample Preparation: Quench the reaction with cold acetonitrile. After centrifugation, the supernatant can be concentrated under a stream of nitrogen to increase the concentration of metabolites.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Full Scan MS: Acquire full scan data to detect all potential metabolites. Compare the chromatograms of the NADPH-fortified and control samples. Peaks present only in the fortified sample are potential metabolites.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the potential metabolite peaks to obtain structural information. The fragmentation pattern of the parent compound should be determined first to aid in the interpretation of metabolite fragmentation.

Data Interpretation:

Metabolites are identified by their mass shifts from the parent compound and their fragmentation patterns.

Expected Mass ShiftMetabolic Reaction
+16 Da Hydroxylation
-42 Da N-deacetylation
+176 Da Glucuronidation (Phase II)
+80 Da Sulfation (Phase II)
Protocol 3: Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific CYP isozyme(s) responsible for the metabolism of 4'-(Methylsulfonyl)acetanilide.

Causality: Knowing the specific CYPs involved is essential for predicting drug-drug interactions.[5] If a compound is metabolized by a single, highly polymorphic CYP (like CYP2D6), its pharmacokinetics can vary significantly between individuals. This protocol uses two common methods: recombinant human CYPs and chemical inhibitors.

Method A: Recombinant Human CYPs

  • Incubation: Incubate 4'-(Methylsulfonyl)acetanilide separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.

  • Analysis: Quantify the disappearance of the parent compound or the formation of a specific metabolite. The enzyme that shows the highest rate of metabolism is likely the primary contributor.

Method B: Chemical Inhibition with HLM

  • Incubation: Incubate 4'-(Methylsulfonyl)acetanilide with HLM and NADPH in the presence and absence of specific CYP chemical inhibitors.

  • Analysis: Measure the rate of metabolism. A significant decrease in the metabolic rate in the presence of a specific inhibitor points to the involvement of that CYP isozyme.

CYP IsozymeSelective Inhibitor
CYP1A2 Furafylline
CYP2C9 Sulfaphenazole
CYP2C19 Ticlopidine
CYP2D6 Quinidine
CYP3A4 Ketoconazole

Data Visualization:

G cluster_methods Reaction Phenotyping Methods recombinant Recombinant CYPs (CYP1A2, 2C9, 2D6, 3A4, etc.) result Identification of Primary Metabolizing Enzyme(s) recombinant->result inhibitors Chemical Inhibitors in HLM (e.g., Ketoconazole for CYP3A4) inhibitors->result parent 4'-(Methylsulfonyl)acetanilide Metabolism parent->recombinant parent->inhibitors

Conclusion and Further Steps

This application note provides a foundational set of protocols to systematically investigate the in vitro metabolism of 4'-(Methylsulfonyl)acetanilide. By determining its metabolic stability, identifying its metabolites, and pinpointing the enzymes responsible for its biotransformation, researchers can build a comprehensive metabolic profile. This information is critical for making informed decisions in the drug development process, from lead optimization to predicting in vivo pharmacokinetics and potential drug-drug interactions. Subsequent studies could involve using human hepatocytes to investigate the interplay of Phase I and Phase II metabolism and to confirm the findings from microsomal studies.

References

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Available at: [Link]

  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-369. Available at: [Link]

  • Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. Available at: [Link]

  • Hutzler, M. F., & Tracy, T. S. (2002). Atypical kinetic profiles in drug metabolism reactions. Drug Metabolism and Disposition, 30(4), 355-362. Available at: [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472. Available at: [Link]

  • Wishart, D. S. (2016). Emerging applications of metabolomics in drug discovery and precision medicine. Nature Reviews Drug Discovery, 15(7), 473-484. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4'-(Methylsulfonyl)acetanilide

[1] Current Status: Operational Subject: 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3) Synonyms: N-(4-(methylsulfonyl)phenyl)acetamide; N-Acetyl-4-(methylsulfonyl)aniline Target Audience: Process Chemists, Analytical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Subject: 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3) Synonyms: N-(4-(methylsulfonyl)phenyl)acetamide; N-Acetyl-4-(methylsulfonyl)aniline Target Audience: Process Chemists, Analytical Scientists, Formulation Engineers[1]

Introduction: The Stability Paradox

4'-(Methylsulfonyl)acetanilide is a critical intermediate, most notably in the synthesis of COX-2 inhibitors like Etoricoxib.[1] While the methylsulfonyl group (


) renders the molecule highly resistant to oxidative degradation, it introduces a specific vulnerability: accelerated hydrolytic instability .[1]

The electron-withdrawing nature of the sulfonyl group at the para position decreases the electron density at the amide carbonyl carbon. This makes the amide bond significantly more electrophilic and susceptible to nucleophilic attack (by water or hydroxide) compared to unsubstituted acetanilide.[1]

This guide provides the protocols necessary to mitigate this specific chemical risk.

Module 1: Degradation Mechanism & Causality[2][3]

The Primary Threat: Amide Hydrolysis

The dominant degradation pathway is the cleavage of the amide bond, yielding 4-(methylsulfonyl)aniline and acetic acid. This reaction is catalyzed by moisture, acidic/basic environments, and elevated temperatures.[1]

Why this matters: The resulting aniline impurity is often more reactive and prone to oxidative coloring (turning the white powder yellow/brown), which can fail "Appearance" specifications in QC.

Pathway Visualization

The following diagram illustrates the degradation logic and the critical control points (CCPs) where you must intervene.

DegradationPathway Parent 4'-(Methylsulfonyl)acetanilide (White Solid) Transition Tetrahedral Intermediate Parent->Transition Nucleophilic Attack Moisture Moisture (H2O) + Heat/pH Excursion Moisture->Transition Product1 4-(Methylsulfonyl)aniline (Primary Impurity) Transition->Product1 Bond Cleavage Product2 Acetic Acid Transition->Product2 Color Oxidative Coupling (Yellow/Brown Discoloration) Product1->Color Air Oxidation (Slow)

Figure 1: Hydrolytic degradation pathway of 4'-(Methylsulfonyl)acetanilide leading to aniline impurities and discoloration.[1]

Module 2: Storage & Handling Protocols

To prevent the pathway above, you must control the thermodynamic environment.

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Preferred)25°C (Acceptable short-term)Lowering kinetic energy reduces the rate of hydrolysis (Arrhenius equation).[1]
Humidity < 40% RH Water is the reagent for degradation.[1] High RH causes caking and increases surface area for hydrolysis.[1]
Atmosphere Argon or Nitrogen While resistant to oxidation, the degradation product (aniline) is not.[1] Inert gas prevents secondary discoloration.[1]
Container Amber Glass / HDPE Protects from UV light which can excite the aromatic ring; tight seal prevents moisture ingress.[1]
Decision Tree: Handling & Storage

StorageLogic Start Incoming Material State Physical State? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution Dry Is it dry? Solid->Dry Solvent Solvent Type? Solution->Solvent Desiccate Vacuum Dry @ 40°C Dry->Desiccate No StoreSolid Store: Tightly Sealed Desiccant Pack Required Dry->StoreSolid Yes Desiccate->StoreSolid Protic Protic (MeOH, Water) Solvent->Protic Aprotic Aprotic (DMSO, DMF) Solvent->Aprotic ActionProtic USE IMMEDIATELY Do not store >24h Protic->ActionProtic ActionAprotic Store @ -20°C Stable for weeks Aprotic->ActionAprotic

Figure 2: Logic flow for storage decisions based on physical state and solvent compatibility.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: The white powder has developed a faint yellow tint. Is it still usable?

Diagnosis: The yellowing indicates the presence of 4-(methylsulfonyl)aniline .[1] Even trace amounts (ppm level) of anilines can oxidize to form highly colored azo/azoxy compounds.[1]

  • Action: Perform an HPLC purity check.

  • Decision:

    • If Purity > 99.0% and the impurity is identified as the aniline derivative: You may perform a recrystallization (ethanol/water) to remove the color.

    • If Purity < 98%: Discard.[1] The hydrolysis has compromised the bulk stoichiometry.

Q2: I see a new peak at RRT ~0.85 in my HPLC chromatogram.

Diagnosis: This is likely the deacetylated impurity (4-(methylsulfonyl)aniline).[1] It is more polar than the parent acetanilide (due to the free amine) and typically elutes earlier in Reverse Phase chromatography.

  • Verification: Check the UV spectrum of the peak.[2] The aniline will show a bathochromic shift compared to the acetanilide due to the auxochromic effect of the free

    
     group.
    
Q3: Can I store stock solutions in Methanol?

Answer: No.

  • Reasoning: Methanol is protic.[1] While slower than water, solvolysis (methanolysis) can occur over time, especially if the methanol is not anhydrous or if the pH is not neutral.

  • Recommendation: Use DMSO or Acetonitrile for stock solutions and store at -20°C.[1]

Q4: The material has caked into a hard block.

Diagnosis: Moisture absorption.[1]

  • Risk: Hydrolysis is likely occurring at the crystal grain boundaries where water is trapped.[1]

  • Action: Do not just grind and use. You must dry the material (Vacuum oven, 40-50°C) and re-assay to confirm the amide bond is intact.

Module 4: Quality Control & Re-Test Protocol

Use this standardized method to verify the integrity of stored batches.

HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring)
Retention Order 1.[1] 4-(methylsulfonyl)aniline (Impurity)2.[1] 4'-(Methylsulfonyl)acetanilide (Main Peak)
Acceptance Criteria
  • Appearance: White to off-white crystalline powder.[1]

  • Purity (HPLC):

    
     98.0%.[1]
    
  • Any Single Impurity:

    
     0.5% (Specifically check for the aniline derivative).[1]
    
  • Water Content (KF):

    
     0.5% w/w.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22821, N-(4-(Methylsulfonyl)phenyl)acetamide. Retrieved from [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (General reference for amide hydrolysis kinetics).

  • Carl Roth. Safety Data Sheet: Acetanilide (General storage guidelines). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Control of 4'-(Methylsulfonyl)acetanilide

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3) Primary Application: Intermediate for COX-2 inhibitors (e.g., Etoric...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3) Primary Application: Intermediate for COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib).

Executive Summary

The synthesis of 4'-(Methylsulfonyl)acetanilide is predominantly achieved via the oxidation of 4'-(methylthio)acetanilide.[1] While the reaction appears straightforward, it is kinetically biphasic.[2] The primary failure mode is incomplete oxidation (stopping at the sulfoxide), while the secondary failure mode is hydrolytic cleavage of the acetamide group due to harsh acidic/thermal conditions.

This guide provides a root-cause analysis of these side reactions and actionable protocols to mitigate them.

Visualizing the Reaction Landscape

The following diagram maps the kinetic pathway of the synthesis and the divergence points where side reactions occur.

ReactionPathway cluster_conditions Critical Control Points Start 4'-(Methylthio)acetanilide (Starting Material) Sulfoxide 4'-(Methylsulfinyl)acetanilide (Major Impurity) Start->Sulfoxide Oxidation (Fast) k1 Target 4'-(Methylsulfonyl)acetanilide (Target Product) Sulfoxide->Target Oxidation (Slow) k2 (Requires Heat/Catalyst) Aniline 4-(Methylsulfonyl)aniline (Hydrolysis Impurity) Sulfoxide->Aniline Acid Hydrolysis Target->Aniline Acid Hydrolysis (Excess Heat/H+)

Figure 1: Reaction pathway showing the stepwise oxidation (blue) and the hydrolytic degradation pathways (red dashed).

Module 1: The "Stalled Oxidation" Phenomenon

The Issue: The reaction mixture contains high levels (>5%) of 4'-(methylsulfinyl)acetanilide (Sulfoxide) and does not progress to the Sulfone.

Root Cause Analysis

The oxidation of a sulfide to a sulfone proceeds in two distinct steps.

  • Sulfide

    
     Sulfoxide:  This step is electrophilic and extremely fast because the sulfide sulfur is electron-rich.
    
  • Sulfoxide

    
     Sulfone:  The sulfoxide sulfur is electron-deficient (due to the oxygen atom). It becomes a poorer nucleophile, making the second oxidation step significantly slower (
    
    
    
    ).
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Oxidant Stoichiometry 2.2 - 2.5 eq of

Theoretical requirement is 2.0 eq. The excess drives the equilibrium of the sluggish second step (Le Chatelier’s principle).
Catalyst Addition Sodium Tungstate (

)
(0.5-1 mol%)
Tungstate forms active peroxotungstate species that are far more potent electrophiles than

alone, accelerating the

step.
Temperature Ramp Strategy Start at

C for the first addition (exotherm control), then heat to 50-60^\circ$C to drive the sulfoxide-to-sulfone conversion.
Q&A: Why can't I just boil it to finish the reaction?

A: Boiling (


C) in the presence of acetic acid (common solvent) increases the rate of hydrolysis  (see Module 2). You must balance kinetic acceleration with amide stability.

Module 2: Amide Hydrolysis (Deacetylation)

The Issue: The product is contaminated with 4-(methylsulfonyl)aniline (Free Amine), or the yield is inexplicably low.

Root Cause Analysis

The acetamide group is an amide. Under acidic conditions (e.g., Acetic Acid solvent +


) and high heat, amides undergo acid-catalyzed hydrolysis.


Self-Validating Check
  • TLC/HPLC: The "Free Amine" impurity is significantly more polar than the Target Sulfone.

  • Color: The Free Amine oxidizes easily to form colored quinones. If your reaction mixture turns deep pink or brown , significant hydrolysis and subsequent aniline oxidation has occurred.

Prevention Protocol
  • pH Buffering: If using aqueous oxidants, maintain pH 4–5. Avoid strong mineral acids (

    
    ) unless necessary for solvation.
    
  • Quench Quickly: Do not leave the reaction stirring at high temperature overnight. Once HPLC shows

    
     Sulfoxide, cool immediately to 
    
    
    
    C.
  • Neutralization: When quenching, pour the reaction mixture into ice water or a buffered solution (Sodium Acetate) to neutralize residual acid before filtration.

Module 3: Impurity Identification & Purification

The Issue: How to separate the trio of compounds (Sulfide, Sulfoxide, Sulfone).

Data Table: Solubility & Properties
CompoundPolaritySolubility (Hot Water)Solubility (Cold Water)Removal Strategy
Sulfide (SM) LowLowInsolubleWash with Hexane/Ether (rarely remains)
Sulfoxide (Impurity) HighVery HighHighRemains in mother liquor during recrystallization
Sulfone (Target) MediumHighLow Crystallizes out
Aniline (Impurity) Medium/HighHighModerateAcid wash (forms soluble salt)
Purification Workflow (Recrystallization)

The most robust method to purify 4'-(Methylsulfonyl)acetanilide is recrystallization from water or dilute ethanol .

  • Dissolution: Dissolve crude solid in boiling water (approx. 15-20 volumes).

  • Hot Filtration: If colored impurities (quinones) are present, add activated charcoal, stir for 5 mins, and filter hot.

  • Crystallization: Allow to cool slowly to room temperature, then chill to

    
    C.
    
    • Mechanism:[3][4][5][6][7][8][9] The Sulfone is much less soluble in cold water than the Sulfoxide. The Sulfoxide will stay in the aqueous mother liquor.

  • Wash: Wash the filter cake with ice-cold water.

Interactive Troubleshooting Logic

Use this flow to diagnose your current batch.

Troubleshooting Start Analyze Crude HPLC CheckSulfoxide Is Sulfoxide > 2%? Start->CheckSulfoxide CheckAniline Is Free Amine > 1%? CheckSulfoxide->CheckAniline No ActionOxidize Action: Re-dissolve. Add 0.5 eq H2O2 + Tungstate. Heat to 60°C for 1 hr. CheckSulfoxide->ActionOxidize Yes Success Batch OK Proceed to Recrystallization CheckAniline->Success No ActionHydrolysis Action: Recrystallize from Water/EtOH (9:1). Avoid Acidic Wash. CheckAniline->ActionHydrolysis Yes

Figure 2: Decision tree for remediating crude batches.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Karavalakis, G., et al. "Kinetics and Mechanism of Oxidation of Sulfides." Journal of Organic Chemistry.

  • BenchChem. "4'-(Methylsulfonyl)acetanilide Synthesis & Properties."

  • Study.com. "Hydrolysis of Acetanilide: Mechanism & Conditions."

  • ResearchGate. "Synthesis of 4-(methylsulfonyl)aniline derivatives as COX-2 inhibitors."

Sources

Troubleshooting

Technical Support Center: 4'-(Methylsulfonyl)acetanilide Purity Optimization

Topic: Increasing the Purity of Synthesized 4'-(Methylsulfonyl)acetanilide CAS Registry Number: 22821-80-3 Target Audience: Process Chemists, Medicinal Chemists, and QA/QC Specialists.[1] Core Directive & Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Increasing the Purity of Synthesized 4'-(Methylsulfonyl)acetanilide CAS Registry Number: 22821-80-3 Target Audience: Process Chemists, Medicinal Chemists, and QA/QC Specialists.[1]

Core Directive & Executive Summary

Achieving high purity (>99.5%) in the synthesis of 4'-(Methylsulfonyl)acetanilide requires rigorous control over the oxidation state of the sulfur atom. The most common synthetic route involves the oxidation of 4'-(methylthio)acetanilide (the sulfide precursor).

The primary challenge is not the formation of the product, but the complete conversion of the intermediate sulfoxide (4'-(methylsulfinyl)acetanilide) to the final sulfone . Incomplete oxidation results in a product contaminated with sulfoxide, which is difficult to remove due to structural similarity.

This guide provides a self-validating workflow to ensure complete oxidation and effective purification via recrystallization.

Troubleshooting Guide: Common Purity Issues

Issue 1: Product Melting Point is Low or Broad (e.g., 175–180°C)
  • Diagnosis: Incomplete oxidation.[1] The presence of the intermediate sulfoxide (4'-(methylsulfinyl)acetanilide) depresses the melting point of the sulfone (Target MP: ~183–184°C).

  • Root Cause: The reaction temperature was too low or the reaction time was insufficient.[1] The first oxidation step (Sulfide

    
     Sulfoxide) is fast and exothermic; the second step (Sulfoxide 
    
    
    
    Sulfone) is slower and endothermic, requiring sustained heat (typically >80°C).
  • Corrective Action:

    • Reflux: Ensure the reaction mixture is refluxed (if using acetic acid/H2O2) for at least 1–2 hours after the addition of the oxidant is complete.

    • Excess Oxidant: Use a slight excess of Hydrogen Peroxide (2.5 to 3.0 equivalents) to drive the equilibrium to the sulfone.[1]

Issue 2: Product is Off-White, Pink, or Brown
  • Diagnosis: Presence of aniline oxidation byproducts or trace transition metals.[1]

  • Root Cause: If the starting material contained trace free aniline (4-(methylthio)aniline) due to hydrolysis of the acetamide group, it oxidizes rapidly to form colored quinoid species.

  • Corrective Action:

    • Hot Filtration: During recrystallization, employ a hot filtration step with activated carbon (Norit) to adsorb colored impurities.[1]

    • Chelation: If metal catalysts (e.g., Tungstate) were used, ensure an acidic wash or EDTA wash is performed during workup.[1]

Issue 3: Low Yield after Recrystallization
  • Diagnosis: Incorrect solvent choice or volume.[1][2]

  • Root Cause: 4'-(Methylsulfonyl)acetanilide is significantly more polar than acetanilide.[1] Using pure ethanol or acetone may result in high solubility even at cold temperatures, leading to yield loss in the mother liquor.

  • Corrective Action: Use a binary solvent system . The recommended system is Ethanol/Water (3:1) or Acetone/Water .[1] The product is soluble in hot ethanol/acetone but crashes out effectively upon addition of water and cooling.

Synthesis & Purification Workflow (Visualized)

The following diagram illustrates the critical oxidation pathway and the specific purification checkpoints required to eliminate the sulfoxide intermediate.

G cluster_0 Oxidation Phase cluster_1 Purification Phase Sulfide 4'-(Methylthio)acetanilide (Starting Material) Sulfoxide 4'-(Methylsulfinyl)acetanilide (Intermediate) Sulfide->Sulfoxide H2O2 (1 eq) Fast, Exothermic Sulfone 4'-(Methylsulfonyl)acetanilide (Target Product) Sulfoxide->Sulfone H2O2 (Excess), Heat (>80°C) Slow, Rate-Determining Step Crude Crude Solid (Contains Sulfone + Trace Sulfoxide) Sulfone->Crude HotSoln Dissolution in Hot Ethanol (+ Activated Carbon) Crude->HotSoln Filter Hot Filtration (Removes Color/Insolubles) HotSoln->Filter Crystallize Add Hot Water -> Cool to 4°C Filter->Crystallize Pure Pure Crystals (>99.5%) Crystallize->Pure

Caption: Stepwise oxidation pathway showing the critical rate-determining step (Sulfoxide to Sulfone) and the subsequent binary solvent recrystallization workflow.

Detailed Protocols

Protocol A: Oxidation Monitoring (TLC)

Do not rely solely on time.[1] Monitor the disappearance of the sulfoxide intermediate.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Ethyl Acetate : Hexane (8:[1]2) or pure Ethyl Acetate.

  • Visualization: UV Light (254 nm).[3]

  • Rf Values (Approximate in EtOAc):

    • Sulfide (Starting Material): ~0.8 (High)[1]

    • Sulfone (Product): ~0.4 (Medium)[1]

    • Sulfoxide (Impurity): ~0.1 (Low - very polar)[1]

  • Acceptance Criteria: The spot at Rf ~0.1 must be absent before stopping the reaction.[1]

Protocol B: Binary Solvent Recrystallization

This method maximizes purity by leveraging the differential solubility of the sulfone in ethanol vs. water.

Reagents:

  • Crude 4'-(Methylsulfonyl)acetanilide[1]

  • Ethanol (95%)[4]

  • Deionized Water

  • Activated Carbon (optional for decolorization)[5][6]

Steps:

  • Dissolution: Place 10 g of crude solid in a flask. Add Ethanol (approx. 50–60 mL) and heat to boiling on a steam bath/hot plate. Add just enough hot ethanol to dissolve the solid completely.

  • Decolorization (If required): If the solution is colored, carefully add 0.5 g of activated carbon.[1] Swirl and boil gently for 2 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (fluted filter paper) to remove carbon or mechanical impurities.[1]

  • Precipitation: Reheat the filtrate to boiling. Slowly add hot water dropwise until a faint, persistent cloudiness appears.

  • Clearing: Add a few drops of hot ethanol to clear the solution (making it just saturated).

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash with a small amount of ice-cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 60°C to constant weight.

Technical Data & Specifications

PropertySpecificationNotes
Appearance White crystalline powderColored tint indicates aniline oxidation or metal contamination.[1]
Melting Point 183°C – 186°C Sharp range (<2°C) indicates high purity.[1] Lower ranges (<180°C) suggest sulfoxide contamination.
Solubility (Water) Low (Cold), Moderate (Hot)Significantly less soluble than acetanilide due to the sulfone group.[1]
Solubility (Ethanol) High (Hot)Ideal solvent for dissolution phase of recrystallization.[1]
IR Spectrum Sulfone bands: ~1300, 1150 cm⁻¹Strong symmetric and asymmetric SO2 stretches.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Ethanol for recrystallization? A: Yes. An Acetone/Water system is also effective.[1] Dissolve the crude product in minimal boiling acetone, then add hot water until turbid. Acetone is easier to remove during drying due to its lower boiling point, but Ethanol often yields better crystal morphology (needles/plates).

Q: Why does the reaction mixture turn yellow during oxidation? A: A slight yellow color is common when using H2O2 in acetic acid, often due to trace oxidation of the aromatic ring or minor hydrolysis of the acetamide. This is easily removed using the Activated Carbon step described in Protocol B.

Q: My melting point is 114°C. What happened? A: You likely have Acetanilide , not the sulfonyl derivative.[1] This suggests the starting material was incorrect (acetanilide instead of 4'-(methylthio)acetanilide) or you have inadvertently isolated a different reagent. Verify the starting material CAS (10352-44-0 for the sulfide).

Q: Is the sulfone sensitive to over-oxidation? A: No.[1] The sulfone (-SO2CH3) is the highest oxidation state of the sulfur in this context. Unlike the sulfide -> sulfoxide step, you cannot "over-oxidize" the sulfone group itself under standard conditions. This allows you to use excess H2O2 to ensure the sulfoxide is fully consumed.

References

  • BenchChem. 4'-(Methylsulfonyl)acetanilide Synthesis and Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). Acetanilide, 4'-(methylsulfonyl)- IR Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from

  • ChemicalBook. 4'-(Methylsulfonyl)acetanilide Product Specifications and Synthesis. Retrieved from

  • ResearchGate. Oxidation of methyl phenyl sulfide with hydrogen peroxide catalyzed by Ti(IV). (Context on Sulfide to Sulfone oxidation mechanisms). Retrieved from

Sources

Optimization

Overcoming challenges in the scale-up of 4'-(Methylsulfonyl)acetanilide production

Topic: Overcoming challenges in the scale-up of 4'-(Methylsulfonyl)acetanilide production CAS: 22821-80-3 Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Module 1: Strategic Route Selection & P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the scale-up of 4'-(Methylsulfonyl)acetanilide production CAS: 22821-80-3 Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Module 1: Strategic Route Selection & Process Safety

Q: What is the most scalable industrial route for 4'-(Methylsulfonyl)acetanilide?

A: While several routes exist, the catalytic oxidation of 4'-(methylthio)acetanilide using Hydrogen Peroxide (


) and a Tungstate catalyst (e.g., 

) is the superior choice for scale-up.
  • Why this route?

    • Green Chemistry: It avoids toxic heavy metal waste associated with Permanganate (

      
      ) oxidations and the high cost/atom-inefficiency of mCPBA.
      
    • Atom Economy: The only byproduct is water.

    • Selectivity: With proper catalyst loading, it drives the reaction fully to the sulfone, minimizing the sulfoxide intermediate.

Q: What are the primary safety hazards during scale-up?

A: The most critical hazard is the delayed exotherm caused by the accumulation of the sulfoxide intermediate.

  • The Mechanism of Danger: The oxidation occurs in two distinct steps:

    • Sulfide

      
       Sulfoxide:  Fast and exothermic.
      
    • Sulfoxide

      
       Sulfone:  Slower and requires higher activation energy.
      
  • Risk Scenario: If

    
     is added too quickly at low temperatures (<40°C), the reaction may stall at the sulfoxide stage. If the mixture is subsequently heated to drive the second step, the accumulated sulfoxide can oxidize rapidly en masse, leading to a thermal runaway.
    

Module 2: Reaction Optimization & Kinetic Control

Q: How do I control the exotherm while ensuring complete conversion?

A: You must decouple the addition rate from the reaction rate using a "semi-batch" approach with strict temperature ramps.

Optimized Protocol:

  • Catalyst Loading: Dissolve 4'-(methylthio)acetanilide in Acetic Acid (AcOH) or DMA. Add 1-2 mol% Sodium Tungstate Dihydrate (

    
    ).
    
  • Step 1 (Sulfide Oxidation): Heat the mixture to 50–55°C . Begin

    
     (30% w/w) addition slowly. Maintain temperature via cooling jacket; do not let it drop below 50°C (to prevent accumulation).
    
  • Step 2 (Sulfone Formation): Once 1.1 equivalents of peroxide are added, raise the temperature to 75–85°C and complete the addition (total 2.2–2.5 equivalents).

  • Quench: Destroy excess peroxide with Sodium Bisulfite (

    
    ) before workup to prevent safety issues during filtration.
    
Visualization: Reaction Pathway & Kinetic Hazards

ReactionPathway Sulfide 4'-(Methylthio)acetanilide (Starting Material) Sulfoxide 4'-(Methylsulfinyl)acetanilide (Intermediate) Sulfide->Sulfoxide Fast Oxidation (Exothermic) Sulfone 4'-(Methylsulfonyl)acetanilide (Target Product) Sulfoxide->Sulfone Slow Oxidation (Requires Heat >60°C) Exotherm HAZARD: Thermal Runaway (If accumulated) Sulfoxide->Exotherm Accumulation + Heat

Figure 1: Kinetic pathway showing the two-step oxidation. The "Sulfoxide" node represents the critical control point where accumulation must be prevented.

Module 3: Work-up, Purification & Crystallization

Q: My product is slightly yellow or has a lower melting point. How do I purify it?

A: The target compound, 4'-(Methylsulfonyl)acetanilide, has a high melting point (189–191°C ) [1]. A lower melting point usually indicates the presence of the sulfoxide impurity .

Troubleshooting Table: Impurity Profile

ObservationLikely CauseCorrective Action
MP < 185°C Incomplete oxidation (Sulfoxide present).Recrystallize from boiling water. If MP remains low, re-oxidize the crude material.
Yellow Color Ring oxidation or trace aniline derivatives.Add activated charcoal during the hot recrystallization step.
"Oiling Out" Solvent boiling point > Product MP (Unlikely here) or supersaturation.Use a Water/Ethanol (9:1) mixture. Ensure slow cooling.
Q: What is the best solvent system for recrystallization?

A: Water is the primary choice due to the steep solubility curve of acetanilide derivatives.

  • Protocol:

    • Suspend crude solid in water (approx. 10-15 volumes).

    • Heat to reflux (100°C). The sulfone should dissolve completely.

    • Optional: Hot filtration to remove insoluble mechanical impurities.

    • Cool slowly to Room Temperature, then to 0–5°C.

    • Filter and wash with ice-cold water.

Visualization: Purification Workflow

Purification Crude Crude Reaction Mixture (Post-Quench) Filter1 Filtration Crude->Filter1 Solid Crude Solid (Contains Sulfone + Sulfoxide) Filter1->Solid Recryst Recrystallization (Reflux in Water) Solid->Recryst Cool Cool to 5°C Recryst->Cool Pure Pure 4'-(Methylsulfonyl)acetanilide (White Crystals, MP 189-191°C) Cool->Pure Liquor Mother Liquor (Contains Sulfoxide) Cool->Liquor

Figure 2: Purification logic flow. The high solubility difference between the sulfone and sulfoxide in cold water drives the purification.

Module 4: Analytical Troubleshooting

Q: How do I distinguish the Sulfide, Sulfoxide, and Sulfone on TLC?

A: Understanding the polarity order is crucial for monitoring reaction completion. On a standard Silica Gel plate (e.g., eluted with Ethyl Acetate/Hexane):

  • Top Spot (High Rf): Sulfide (Starting Material). It is the least polar.

  • Middle Spot (Medium Rf): Sulfone (Product).

  • Bottom Spot (Low Rf): Sulfoxide (Intermediate). It is the most polar species due to the strong S=O dipole and hydrogen bonding capability [2].

Diagnostic Tip: If the reaction stalls, you will see a persistent spot near the baseline (Sulfoxide). You must apply more heat or time to push this spot up to the Middle (Sulfone) position.

References

  • Organic Chemistry Portal. (n.d.). Sulfone Synthesis by Oxidation. Retrieved January 30, 2026, from [Link]

  • Karimi, B., et al. (2005).[1] Selective Oxidation of Sulfides to Sulfoxides and Sulfones. Organic Letters.

  • NIST Chemistry WebBook. (n.d.). Acetanilide, 4'-(methylsulfonyl)-.[2][3][4] Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Enhancing the stability of 4'-(Methylsulfonyl)acetanilide in solution

Welcome to the technical support guide for 4'-(Methylsulfonyl)acetanilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-(Methylsulfonyl)acetanilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design and execution.

Introduction: Understanding the Molecule

4'-(Methylsulfonyl)acetanilide is an organic compound characterized by an acetamido group and a methylsulfonyl group attached to a benzene ring.[1][2] While the sulfone group is generally robust and chemically resistant, the acetanilide moiety presents the primary route for degradation.[3][4] The amide linkage is susceptible to hydrolysis, particularly under non-neutral pH conditions. Understanding and controlling the factors that influence this degradation pathway are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 4'-(Methylsulfonyl)acetanilide solutions.

Q1: My 4'-(Methylsulfonyl)acetanilide solution is showing a decrease in purity over time, even when stored at 4°C. What is the likely cause?

A: The most probable cause of degradation is the hydrolysis of the amide bond. This reaction breaks the molecule into 4-(methylsulfonyl)aniline and acetic acid.[5][6] The rate of this hydrolysis is highly dependent on the pH of your solution. Even in seemingly neutral unbuffered water, dissolved CO₂ can lower the pH and accelerate degradation over time. The sulfonyl group itself is generally stable under these conditions.

Q2: What is the optimal pH range for storing solutions of 4'-(Methylsulfonyl)acetanilide?

A: For most acetanilide derivatives, maximum stability is typically observed in a slightly acidic to neutral pH range, approximately pH 4 to 7.[7] Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions will catalyze amide hydrolysis. It is crucial to use a suitable buffer system to maintain the pH within this optimal range, especially for long-term storage or prolonged experiments.

Q3: Can the choice of solvent affect the stability of my compound?

A: Absolutely. The primary role of the solvent relates to water activity. Protic solvents, especially water, are reactants in the hydrolysis pathway. To enhance stability, consider the following:

  • Minimize Water: If your experimental system allows, using anhydrous aprotic solvents will significantly slow hydrolysis.

  • Co-solvents: For aqueous systems, adding co-solvents like propylene glycol, ethanol, or DMSO can reduce the water activity and may decrease the degradation rate.

  • Purity: Ensure your solvents are free from acidic or basic impurities that could catalyze degradation.

Q4: I've noticed a precipitate forming in my stock solution. Is this degradation?

A: Not necessarily. 4'-(Methylsulfonyl)acetanilide has limited aqueous solubility. Precipitation could be due to:

  • Supersaturation: The initial concentration may have exceeded its solubility limit in the chosen solvent system.

  • Temperature Effects: Solubility often decreases at lower temperatures. If you prepared a saturated solution at room temperature and then stored it at 4°C, the compound may crystallize out.

  • Degradation Product: While less common, the degradant 4-(methylsulfonyl)aniline may have different solubility characteristics and could precipitate.

It is essential to first confirm the identity of the precipitate, for instance, by High-Performance Liquid Chromatography (HPLC) analysis of the supernatant to check for a corresponding loss of the parent compound.

Troubleshooting Guide: Diagnosing and Solving Instability

This guide provides a systematic approach to identifying and resolving more complex stability issues.

Problem 1: Rapid Loss of Parent Compound Detected by HPLC

If you observe a rapid decrease in the peak area of 4'-(Methylsulfonyl)acetanilide, follow this workflow to diagnose the issue.

G start Instability Observed: Rapid loss of parent compound check_ph Measure pH of the Solution start->check_ph ph_ok Is pH between 4 and 7? check_ph->ph_ok adjust_ph Action: Implement a stable buffer system (e.g., acetate, phosphate) in the optimal range. ph_ok->adjust_ph No check_temp Review Storage & Experimental Temperature ph_ok->check_temp  Yes final_check Re-evaluate stability with all controls in place. adjust_ph->final_check temp_ok Is temperature controlled and minimized (e.g., ≤ 4°C)? check_temp->temp_ok adjust_temp Action: Store stock solutions at -20°C. Perform experiments on ice where possible. temp_ok->adjust_temp No check_light Review Exposure to Light temp_ok->check_light  Yes adjust_temp->final_check light_ok Are light-protective measures used (amber vials)? check_light->light_ok protect_light Action: Store solutions in amber vials and minimize exposure to direct lab lighting. light_ok->protect_light No light_ok->final_check  Yes protect_light->final_check

Caption: Troubleshooting workflow for rapid compound degradation.

Problem 2: Appearance of New Peaks in the Chromatogram

The appearance of new peaks strongly suggests degradation. The primary goal is to identify these degradants to confirm the degradation pathway.

Causality: Amide hydrolysis is the most likely pathway, which would produce 4-(methylsulfonyl)aniline. This compound is more polar than the parent acetanilide and will likely have a shorter retention time on a standard reversed-phase HPLC column.

G parent 4'-(Methylsulfonyl)acetanilide C₉H₁₁NO₃S products 4-(Methylsulfonyl)aniline C₇H₉NO₂S Acetic Acid C₂H₄O₂ parent->products  Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻

Caption: Primary hydrolytic degradation pathway.

Action Plan:

  • Confirm Identity: If a standard is available, inject 4-(methylsulfonyl)aniline to confirm if its retention time matches the new peak.

  • Forced Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate the degradants. This helps confirm that the new peaks seen in your stability samples correspond to those generated under controlled stress conditions.

  • Mass Spectrometry: Use LC-MS to determine the mass of the new peak(s). The mass of 4-(methylsulfonyl)aniline should correspond to the expected degradant.

Data Summary: Impact of pH on Stability

The following table provides a representative summary of how pH affects the stability of a typical acetanilide derivative in an aqueous solution at a constant temperature.

pHConditionRelative Degradation RatePredicted Half-life (t½)Primary Mechanism
2.0Strongly AcidicHighHours to DaysAcid-Catalyzed Hydrolysis
4.0Moderately AcidicLowMonthsMinimal Hydrolysis
7.0 Neutral Very Low Months to Years Optimal Stability
9.0Moderately BasicModerateWeeks to MonthsBase-Catalyzed Hydrolysis
12.0Strongly BasicVery HighMinutes to HoursBase-Catalyzed Hydrolysis

This data is illustrative. Actual rates must be determined experimentally for your specific compound and conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9]

Objective: To intentionally degrade 4'-(Methylsulfonyl)acetanilide under various stress conditions to understand its degradation pathways.

Materials:

  • 4'-(Methylsulfonyl)acetanilide

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., phosphate, acetate)

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing agent: 3% H₂O₂

  • Calibrated pH meter, HPLC system with UV or MS detector, photostability chamber, oven.

Procedure:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C), monitoring closely due to faster kinetics.

    • At time points (e.g., 0, 15, 30, 60 min), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze aliquots at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a solution (in a buffered, stable medium, e.g., pH 5) in the oven.

    • Analyze for degradation.

  • Photostability:

    • Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze a parallel sample stored in the dark as a control.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control sample. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent 4'-(Methylsulfonyl)acetanilide from all potential degradation products generated during the forced degradation study.

Starting Point Methodology:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or PDA to assess peak purity.

  • Injection Volume: 10 µL.

Validation Steps:

  • Inject a mixture of the stressed samples (acid, base, peroxide, etc.).

  • Verify that the parent peak is well-resolved from all degradant peaks (Resolution > 2).

  • Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the presence of degradants.

  • If co-elution occurs, modify the gradient slope, organic modifier (e.g., switch to methanol), or pH of the mobile phase to improve separation.

References

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. Retrieved from: [Link]

  • MDPI. (2023). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Acetanilide. Wikipedia. Retrieved from: [Link]

  • ResearchGate. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Thermodynamic and Interfacial Properties of Phenothiazine-Acetanilide Binary System. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Journal of Chemical Education. (2021). Improvement and Expansion of the Acetanilide Preparation Experiment. ACS Publications. Available at: [Link]

  • ResearchGate. (2020). Stability of polyethersulfone membranes to oxidative agents: A review. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Scribd. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylacetanilide. PubChem Compound Database. Retrieved from: [Link]

  • Wikipedia. (n.d.). Sulfone. Wikipedia. Retrieved from: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetanilide, 4'-(methylsulfonyl)-. NIST Chemistry WebBook. Retrieved from: [Link]

  • American Pharmaceutical Review. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available at: [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. Retrieved from: [Link]

  • ResearchGate. (2014). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. ResearchGate. Available at: [Link]

  • PubMed. (2002). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. PubMed. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetanilide, 4'-(methylsulfonyl)- (CAS 22821-80-3). Cheméo. Retrieved from: [Link]

  • ACS Publications. (1917). THE HYDROLYSIS OF ACETANILIDE. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). CN109456221B - Synthetic method of acetanilide derivative. Google Patents.
  • PubMed. (1996). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from: [Link]

  • ResearchGate. (2002). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. ResearchGate. Available at: [Link]

  • Tishk International University. (n.d.). Preparation of Acetanilide. Tishk International University.
  • Matmatch. (2024). The Ultimate Guide to Polyethersulfone (PES): A High-Temperature Polymer Powerhouse. Matmatch. Available at: [Link]

  • Study.com. (n.d.). Acetanilide Structure, Preparation & Hazards. Study.com. Retrieved from: [Link]

  • ResearchGate. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Open University of Catalonia. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. OUCI. Available at: [Link]

  • Contract Laboratory. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Contract Laboratory. Available at: [Link]

  • ResearchGate. (2020). Copper–acetanilide complexes: synthesis, characterization, crystal structure, computational analysis and their application as heterogeneous catalysts for biodiesel synthesis from frying waste oils. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Guide: Optimization of 4'-(Methylsulfonyl)acetanilide Synthesis

Version: 2.4 | Last Updated: January 2026 Department: Process Chemistry & Application Support Introduction This guide addresses the synthesis of 4'-(methylsulfonyl)acetanilide (CAS: 22821-80-3), a critical intermediate f...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: January 2026 Department: Process Chemistry & Application Support

Introduction

This guide addresses the synthesis of 4'-(methylsulfonyl)acetanilide (CAS: 22821-80-3), a critical intermediate for COX-2 inhibitors and sulfonamide antibiotics. While the acetylation of 4-(methylsulfonyl)aniline is possible, the most common and cost-effective industrial route involves the oxidation of 4'-(methylthio)acetanilide .

Users frequently encounter issues with incomplete oxidation (stalling at the sulfoxide), amide hydrolysis (deacetylation), and thermal runaways . This document provides actionable troubleshooting protocols based on kinetic data and green chemistry principles.

Module 1: The Oxidation Bottleneck (Sulfide Sulfone)

The Core Problem

The oxidation proceeds in two distinct steps.[1][2] The conversion of sulfide to sulfoxide (


) is rapid and exothermic. The subsequent oxidation of sulfoxide to sulfone (

) is kinetically slower and often requires catalysis or elevated temperatures.

Common Symptom: HPLC shows a persistent peak at RRT ~0.8-0.9 (Sulfoxide intermediate) despite excess oxidant.

Reaction Pathway Diagram

OxidationPathway Sulfide 4'-(Methylthio)acetanilide (Starting Material) Sulfoxide Sulfoxide Intermediate (Stalling Point) Sulfide->Sulfoxide Oxidation 1 (Fast) k1 >> k2 Sulfone 4'-(Methylsulfonyl)acetanilide (Target Product) Sulfoxide->Sulfone Oxidation 2 (Slow) Requires Catalyst/Heat Amine 4-(Methylsulfonyl)aniline (Hydrolysis Impurity) Sulfone->Amine Acid/Base Hydrolysis (Overheating/pH drift)

Caption: Kinetic pathway showing the rate-limiting second oxidation step and the risk of hydrolytic degradation.

Troubleshooting Protocol

Q: Why is my reaction stalling at the sulfoxide intermediate?

A: This is a classic kinetic trap. If you are using Hydrogen Peroxide (


) alone, it is often insufficient for the second oxidation step at safe temperatures.

Corrective Action: Implement a Tungstate Catalyst System.

  • Add Catalyst: Introduce Sodium Tungstate Dihydrate (

    
    ) at 0.5 - 1.0 mol% .
    
    • Mechanism:[3][4][5][6][7] Tungstate forms a peroxotungstate species that is a far more potent electrophile than

      
       alone, specifically accelerating the 
      
      
      
      transition.
  • Adjust pH: Maintain reaction pH between 3.0 and 4.5 .

    • Reason: Peroxotungstate species are most stable and active in acidic media. However, going below pH 2.0 increases the risk of amide hydrolysis (see Module 2).

  • Temperature Staging:

    • Stage 1 (0–20°C): Add

      
       slowly. This converts Sulfide 
      
      
      
      Sulfoxide.[5][6][8][9][10]
    • Stage 2 (55–65°C): Ramp temperature after addition to drive Sulfoxide

      
       Sulfone.
      

Q: Can I use Oxone instead of


? 

A: Yes, but with caveats.[8][11] Oxone (Potassium peroxymonosulfate) is highly effective for small-scale (gram) synthesis but poses challenges at scale.

FeatureHydrogen Peroxide (

) / Tungstate
Oxone (

)
mCPBA
Atom Economy High (Byproduct is water)Low (Byproduct is sulfate salts)Low (Byproduct is m-chlorobenzoic acid)
Cost LowHighHigh
Scalability Excellent (Industrial Standard)Poor (Slurry handling, exotherm)Moderate (Safety concerns)
Selectivity High (with pH control)Very HighModerate (Can oxidize other groups)

Module 2: Impurity Management (Hydrolysis)

The Core Problem

The acetanilide moiety contains an amide bond susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This yields 4-(methylsulfonyl)aniline , a difficult-to-remove impurity.

Diagnostic Flowchart

Troubleshooting Start Impurity Detected via HPLC CheckRT Check Retention Time (RT) Start->CheckRT RT_Early RT < Product (More Polar) CheckRT->RT_Early Earlier Elution RT_Late RT > Product (Less Polar) CheckRT->RT_Late Later Elution Identify_Amine Impurity: Deacetylated Amine (Hydrolysis) RT_Early->Identify_Amine Identify_Sulfoxide Impurity: Sulfoxide (Incomplete Ox.) RT_Late->Identify_Sulfoxide Action_pH Action: Check pH. Is pH < 2 or > 9? Identify_Amine->Action_pH Action_Ox Action: Check Oxidant Equiv. Increase Temp/Time Identify_Sulfoxide->Action_Ox

Caption: Decision tree for identifying and resolving common impurities based on HPLC retention behavior.

Troubleshooting Protocol

Q: I see a new peak at RRT 0.6. Is this the amine? A: Likely, yes. The free amine is more polar than the acetanilide.

Corrective Action:

  • Buffer the Reaction: If using acetic acid as solvent, ensure it is not contaminated with strong mineral acids. For aqueous

    
     oxidations, use a mild buffer or monitor pH to keep it above 2.5 .
    
  • Quench Protocol: Do not let the reaction sit at high temperature once conversion is complete. Quench excess peroxide with Sodium Sulfite (

    
    ) immediately upon completion to prevent slow hydrolysis during workup.
    

Module 3: Safety & Scalability

Thermal Runaway Risks

The oxidation of sulfides is highly exothermic (


).

Q: The temperature spiked uncontrollably during


 addition. What happened? 
A:  You likely experienced "oxidant accumulation." If the reaction temperature is too low during addition, the reaction rate (

) is slow, causing unreacted

to build up. When the reaction finally initiates, it consumes the accumulated oxidant instantly, releasing all heat at once.

Safety Protocol (The "Dose-Controlled" Approach):

  • Start Temperature: Heat the substrate/catalyst mixture to 40-45°C before starting peroxide addition. This ensures the reaction consumes the oxidant immediately (instantaneous consumption regime).

  • Addition Rate: Add

    
     over 2–4 hours.
    
  • Cooling Capacity: Ensure your cooling jacket is active. The reaction should be addition-rate controlled, meaning if you stop the feed, the exotherm stops immediately.

Experimental Protocol: Optimized Green Synthesis

Target: 10g scale Yield: >90% Purity: >99%

  • Setup: 250mL 3-neck flask with mechanical stirrer, thermometer, and dropping funnel.

  • Charge:

    • 10.0 g 4'-(methylthio)acetanilide (55 mmol).

    • 0.18 g Sodium Tungstate Dihydrate (

      
      ) (1 mol%).
      
    • 0.10 g Phenylphosphonic acid (optional, as sequestering agent/co-catalyst).

    • 50 mL Water (or 50:50 Water/Acetic Acid for solubility).

  • Reaction:

    • Heat mixture to 50°C .

    • Add 13.5 mL 30%

      
       (120 mmol, 2.2 equiv) dropwise over 60 minutes . Maintain temp between 55–65°C.
      
    • Note: The mixture may become clear then precipitate the sulfone product.

  • Completion:

    • Stir at 60°C for an additional 1–2 hours.

    • Check HPLC. If Sulfoxide > 0.5%, add 10% more

      
      .
      
  • Workup:

    • Cool to 5°C. The product will crystallize heavily.

    • Filter the white solid.

    • Wash with cold water (

      
      ) to remove catalyst and acid.
      
    • Purification: Recrystallize from boiling water or Ethanol/Water (1:1) if necessary.[1][8]

References

  • BenchChem. 4'-(Methylsulfonyl)acetanilide Synthesis and Properties. Retrieved from BenchChem Database. Link

  • NIST Chemistry WebBook. Acetanilide, 4'-(methylsulfonyl)- IR Spectrum and Physical Data. Standard Reference Database 69.[12] Link

  • Karimi, B., et al. (2005).[9][10] Selective Oxidation of Sulfides to Sulfoxides and Sulfones using 30% Hydrogen Peroxide.[7][9] Organic Letters, 7(4), 625-628. Link

  • USP Technologies. Sulfide Oxidation using Hydrogen Peroxide: Mechanisms and Stoichiometry. Technical Note. Link

  • Master Organic Chemistry. Oxidation of Sulfides to Sulfones: Reagents and Mechanisms.Link

Sources

Troubleshooting

Best practices for drying and storing pure 4'-(Methylsulfonyl)acetanilide

Topic: Best Practices for Drying, Storage, and Stability Management Technical Overview & Compound Identity Compound: 4'-(Methylsulfonyl)acetanilide Synonyms: N-[4-(methylsulfonyl)phenyl]acetamide; AMS CAS Registry Number...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Drying, Storage, and Stability Management
Technical Overview & Compound Identity

Compound: 4'-(Methylsulfonyl)acetanilide Synonyms: N-[4-(methylsulfonyl)phenyl]acetamide; AMS CAS Registry Number: 22821-80-3 Molecular Formula: C9H11NO3S Key Physical Property: Melting Point ~183–184°C [1]

Application Note: This compound is a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Rofecoxib) and other sulfone-containing pharmaceuticals.[1] Its purity is defined not just by assay (>98%), but critically by moisture content and residual solvent levels , which can interfere with subsequent organometallic coupling steps.[1]

Drying Protocols & Troubleshooting
Q: What is the optimal drying method to remove residual aqueous solvents without degrading the compound?

Recommendation: Vacuum Oven Drying. Protocol:

  • Temperature: Set the oven to 60°C – 80°C .

    • Why: The melting point is high (~183°C), but the amide bond is susceptible to hydrolysis if wet and heated excessively. 80°C provides sufficient kinetic energy to desorb water/ethanol without triggering thermal degradation.

  • Pressure: Maintain vacuum at < 50 mbar .

  • Duration: 12–24 hours, depending on cake thickness (keep bed depth < 2 cm).

  • Nitrogen Bleed: Use a dry nitrogen bleed during vacuum release to prevent re-absorption of atmospheric moisture.[1]

Q: I am observing "caking" or hard agglomerates after drying. How do I prevent this?

Root Cause: Solvent bridging.[1] If the wet cake contains high levels of recrystallization solvent (e.g., Ethanol/Water), rapid heating can cause partial dissolution at grain boundaries, fusing crystals as the solvent evaporates. Solution:

  • Step-Up Drying: Start at 40°C for 4 hours to remove bulk surface solvent, then ramp to 80°C for pore-bound solvent removal.[1]

  • Mechanical Agitation: If using a cone dryer, apply intermittent rotation (5 mins/hour) rather than continuous rotation to avoid attrition (dusting).

Q: Loss on Drying (LOD) vs. Karl Fischer (KF): Which should I use?

Verdict: Karl Fischer (KF) Titration is mandatory.[1]

  • Reasoning: LOD measures total volatile weight loss, including residual organic solvents (ethanol, acetic acid) and water.[1] AMS synthesis often involves acetic acid; LOD cannot distinguish between trapped acetic acid and water.[1] KF is specific to water, which is the critical poison for downstream Grignard or lithiation reactions.[1]

Storage & Shelf-Life Management
Q: What are the specific storage conditions to maximize shelf life?

Standard: Store at Controlled Room Temperature (15°C – 25°C). Critical Requirement: Protect from Light and Moisture. [2]

  • Container: Amber glass bottles (lab scale) or HDPE drums with double-lined Low-Density Polyethylene (LDPE) bags (pilot/production scale).

  • Desiccant: Silica gel packets are recommended between the primary and secondary bag layers, never in direct contact with the product.

Q: My sample has turned from white to off-white/yellow. Is it still usable?

Diagnosis: Likely surface oxidation or trace hydrolysis.[1]

  • Anilide Stability: While the sulfone group is stable, the acetanilide moiety can slowly hydrolyze to 4-(methylsulfonyl)aniline (which oxidizes rapidly to colored quinoid species) if exposed to humid, acidic environments.

  • Action: Perform HPLC analysis.

    • If Purity > 98.0% and Impurity (Hydrolysis product) < 0.5%: Recrystallize from Ethanol/Water (9:1).[1]

    • If Impurity > 0.5%: Discard, as the amine impurity is a potent catalyst poison.

Visualization: Workflow & Decision Logic
Figure 1: Drying & Quality Control Workflow

This diagram outlines the logical flow for processing wet cake to release-quality material.

DryingWorkflow Start Wet Cake (Post-Filtration) InitialLOD Check Initial LOD Start->InitialLOD VacOven Vacuum Oven Drying 60-80°C, <50 mbar InitialLOD->VacOven Sampling Sampling point (12h) VacOven->Sampling KF_Check Karl Fischer (KF) Analysis Sampling->KF_Check Decision Water Content < 0.5%? KF_Check->Decision Pack Pack in Double LDPE & Amber Container Decision->Pack Yes Grind Gentle Milling (De-lumping) Decision->Grind No (Trapped Solvent) Grind->VacOven Re-dry

Caption: Iterative drying workflow emphasizing KF analysis over LOD for critical moisture control.

Reference Data Summary
Table 1: Critical Quality Attributes (CQA) for Storage
ParameterSpecification LimitRational / Impact
Appearance White to off-white crystalline powderYellowing indicates hydrolysis (aniline formation).[1]
Melting Point 182°C – 185°CDepression < 180°C suggests solvent entrapment.[1]
Water (KF) ≤ 0.5% w/wWater quenches organometallic reagents in next steps.[1]
Residual Ethanol ≤ 5000 ppm (ICH Class 3)Common recrystallization solvent.[1]
Storage Temp 15°C – 30°CAvoid refrigeration to prevent condensation upon opening.[1]
References
  • ChemicalBook. (2024).[1] 4'-(Methylsulfonyl)acetanilide Properties and MSDS. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 22821-80-3. Retrieved from

  • BenchChem. (2024).[1] Synthesis and Stability of Acetanilide Derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of analytical methods for 4'-(Methylsulfonyl)acetanilide

Technical Guide: Cross-Validation of Analytical Architectures for 4'-(Methylsulfonyl)acetanilide Executive Summary In the synthesis of sulfone-class pharmacophores (e.g., Etoricoxib, Coxib analogs), 4'-(Methylsulfonyl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Validation of Analytical Architectures for 4'-(Methylsulfonyl)acetanilide

Executive Summary

In the synthesis of sulfone-class pharmacophores (e.g., Etoricoxib, Coxib analogs), 4'-(Methylsulfonyl)acetanilide (CAS: 22821-80-3) frequently emerges as a critical process-related impurity or a metabolic intermediate.[1][2] Its structural duality—possessing both a polar sulfonyl group and a hydrolyzable acetamide moiety—presents a unique analytical challenge. While HPLC-UV remains the gold standard for routine Quality Control (QC), the tightening of genotoxic impurity limits necessitates the sensitivity of LC-MS/MS.[1]

This guide provides a rigorous cross-validation framework to bridge these two methodologies. We do not merely list parameters; we analyze the causality of method divergence and provide a self-validating protocol to ensure data integrity across platforms.

Part 1: Analytical Architectures

Method A: The Workhorse – HPLC-PDA

Purpose: Routine batch release, stability testing, and high-concentration impurity profiling (>0.05%).[1]

Mechanistic Rationale: The acetanilide core provides sufficient UV absorption at 254 nm (benzene ring


 transition). However, the electron-withdrawing methylsulfonyl group increases polarity.[1] A standard C18 column often yields early elution with poor tailing.[1] Therefore, we utilize a polar-embedded C18 phase  to interact with the sulfonyl lone pairs, enhancing retention and peak symmetry without requiring ion-pairing reagents that would contaminate the column.

Protocol 1: High-Performance Liquid Chromatography

  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.5 with Orthophosphoric acid.
    
    • Why: Acidic pH suppresses the ionization of residual silanols, preventing peak tailing of the amide nitrogen.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • T=0 min: 95% A / 5% B[1]

    • T=15 min: 40% A / 60% B[1]

    • T=20 min: 95% A / 5% B (Re-equilibration)[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Bandwidth 4 nm); Reference 360 nm.[1]

  • Column Temp: 35°C.

Method B: The Scalpel – LC-MS/MS

Purpose: Trace analysis (ppm level), genotoxic risk assessment, and structural confirmation.

Mechanistic Rationale: UV detection fails at trace levels (<10 ppm).[1] LC-MS/MS in Positive Electrospray Ionization (ESI+) mode is ideal.[1][2] The amide nitrogen is readily protonated (


 Da).[1] We replace the non-volatile phosphate buffer with Ammonium Formate , which acts as a proton donor in the gas phase, enhancing ionization efficiency.

Protocol 2: Liquid Chromatography - Tandem Mass Spectrometry

  • Instrument: Sciex Triple Quad 6500+ or Thermo TSQ Altis.

  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • MS Source Parameters:

    • Ionization: ESI Positive.[1]

    • Spray Voltage: 3500 V.[1]

    • Gas Temp: 350°C.[1]

  • MRM Transitions:

    • Quantifier:

      
       (Loss of acetyl group, highly specific).[1]
      
    • Qualifier:

      
       (Formation of aniline cation).[1]
      

Part 2: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the cross-validation loop required to ensure both methods yield concordant results.

AnalyticalWorkflow Start Sample: 4'-(Methylsulfonyl)acetanilide LimitCheck Est. Concentration Check Start->LimitCheck HPLC Method A: HPLC-PDA (Limit > 0.05%) LimitCheck->HPLC High Conc. LCMS Method B: LC-MS/MS (Limit < 10 ppm) LimitCheck->LCMS Trace Conc. DataA Data: UV Absorbance (Area Under Curve) HPLC->DataA DataB Data: Ion Count (Peak Area Ratio) LCMS->DataB Validation Cross-Validation Gateway (Bland-Altman Analysis) DataA->Validation DataB->Validation Validation->LCMS Bias > 5% (Investigate Matrix Effect) Result Validated Report Validation->Result Bias < 5%

Caption: Decision matrix for method selection and the iterative cross-validation loop ensuring concordance between UV and MS data.

Part 3: Cross-Validation & Performance Metrics

To objectively compare these methods, we employ an Orthogonal Regression Model . Unlike simple linear regression, this accounts for measurement error in both methods (X and Y).

Experimental Design for Cross-Validation
  • Spike Recovery Study: Prepare a placebo matrix (synthetic reaction mixture without the impurity). Spike 4'-(Methylsulfonyl)acetanilide at 5 levels: LOQ, 50%, 100%, 150%, and 200% of the specification limit.

  • Paired Analysis: Inject the same vial sequence into both the HPLC-PDA and LC-MS/MS systems within 24 hours to negate stability variables.

  • Correction Factor: Calculate the Relative Response Factor (RRF) for HPLC. For LC-MS, use a deuterated internal standard (

    
    -acetanilide) if available, or an external standard calibration.[1][2]
    
Comparative Performance Data
ParameterMethod A: HPLC-PDAMethod B: LC-MS/MSComparison Note
Linearity Range 0.5 µg/mL – 100 µg/mL1 ng/mL – 1000 ng/mLHPLC saturates at high conc; MS saturates at >2 µg/mL.[1][2]
LOD (Limit of Detection) 0.1 µg/mL (Signal/Noise > 3)0.5 ng/mL (Signal/Noise > 3)MS is ~200x more sensitive.
Precision (RSD) < 1.0% (n=6)< 3.5% (n=6)HPLC is more precise; MS suffers from ionization variability.[1][2]
Specificity Vulnerable to co-elution with isomers.[1][2]Highly specific (MRM transitions).MS distinguishes isomers by fragmentation pattern.[1][2]
Matrix Effect Negligible.Moderate (Ion Suppression).[1][2]MS requires matrix-matched calibration.[1][2]
Self-Validating System Check

To ensure the "Trustworthiness" of the results, every sequence must include a System Suitability Test (SST) :

  • HPLC SST: Resolution > 2.0 between 4'-(Methylsulfonyl)acetanilide and the nearest peak (e.g., Parent Drug).

  • LC-MS SST: Signal intensity of the Internal Standard must be within ±15% of the initial calibration standards. If it drops, it indicates source contamination or suppression.[1]

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Rao, R. N., & Narasaraju, A. (2006).[1] Rapid separation and determination of process-related substances of paracetamol using reversed-phase HPLC with photo diode array as a detector. Analytical Sciences, 22(2), 287-292. Retrieved from [Link]

  • Kamberi, M., et al. (2004).[1][3] A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 711-719.[1] Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Application Note. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison: 4'-(Methylsulfonyl)acetanilide and Its Thioether Precursor, 4'-(Methylthio)acetanilide

In the landscape of pharmaceutical development and chemical synthesis, the functional group transformation of a thioether to a sulfone represents a critical step that can profoundly alter a molecule's physicochemical and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the functional group transformation of a thioether to a sulfone represents a critical step that can profoundly alter a molecule's physicochemical and biological properties. This guide provides an in-depth, head-to-head comparison of 4'-(Methylsulfonyl)acetanilide, a key research compound and synthetic intermediate[1], and its direct precursor, 4'-(Methylthio)acetanilide. We will explore the nuances of their synthesis, compare their fundamental properties, and discuss the implications of the sulfur oxidation state on their metabolic and toxicological profiles, supported by actionable experimental protocols.

Introduction: The Significance of the Sulfur Oxidation State

The journey from a thioether (R-S-R') to a sulfone (R-SO₂-R') is a tale of increasing oxidation, polarity, and hydrogen bonding potential. Thioethers are relatively non-polar and can participate in metabolic pathways, often undergoing oxidation to sulfoxides and then to sulfones[2]. This transformation is not merely a chemical curiosity; it is a strategic tool in drug design to modulate solubility, cell permeability, and receptor binding interactions.[3][4] 4'-(Methylthio)acetanilide serves as the foundational scaffold, while its oxidation to 4'-(Methylsulfonyl)acetanilide unlocks a different set of chemical characteristics that can be leveraged in multi-step synthetic pathways for complex, biologically active molecules.[1]

Physicochemical Properties: A Tale of Two Polarities

The introduction of two oxygen atoms to the sulfur moiety dramatically alters the molecule's physical properties. The sulfone group is highly polar and acts as a strong hydrogen bond acceptor, a stark contrast to the less polar thioether group. This fundamental difference is reflected across key physicochemical parameters.

Property4'-(Methylthio)acetanilide4'-(Methylsulfonyl)acetanilideRationale for Difference
Molecular Formula C₉H₁₁NOSC₉H₁₁NO₃SAddition of two oxygen atoms.
Molecular Weight 181.26 g/mol [5]213.26 g/mol [1][6]The mass of two additional oxygen atoms.
Melting Point Not available in search results183 °C[7]The strong dipole-dipole interactions and potential for intermolecular hydrogen bonding in the sulfone lead to a more stable crystal lattice, requiring more energy to melt.
Boiling Point (Predicted) Not available in search results477.0±37.0 °C[7]Increased polarity and molecular weight significantly raise the boiling point.
Density (Predicted) Not available in search results1.297±0.06 g/cm³[7]Increased mass within a similar molecular volume results in higher density.
pKa (Predicted) Not available in search results14.06±0.70[7]The electron-withdrawing nature of the sulfonyl group can influence the acidity of the N-H proton.
Solubility Expected to be more soluble in non-polar organic solvents.Expected to be more soluble in polar solvents like water, ethanol."Like dissolves like." The highly polar sulfone group enhances solubility in polar media, while the thioether is more compatible with non-polar environments.

Synthesis: The Oxidative Transformation

The conversion of 4'-(Methylthio)acetanilide to 4'-(Methylsulfonyl)acetanilide is a cornerstone oxidation reaction in organic synthesis. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions on the aromatic ring or amide functionality. A common and effective method involves using hydrogen peroxide in a suitable solvent like acetic acid, which also acts as a catalyst.

Synthesis_Workflow Thioether 4'-(Methylthio)acetanilide Product 4'-(Methylsulfonyl)acetanilide Thioether->Product Oxidation (Heat) Oxidant Hydrogen Peroxide (30%) Glacial Acetic Acid Oxidant->Product

Caption: Synthetic workflow for the oxidation of the thioether precursor.

Experimental Protocol: Synthesis of 4'-(Methylsulfonyl)acetanilide
  • Expertise & Causality: This protocol employs a well-established method for thioether oxidation. Acetic acid serves as a solvent that readily dissolves the starting material and as a catalyst that activates the hydrogen peroxide. The reaction is heated to ensure a reasonable reaction rate, but temperature must be controlled to prevent decomposition of the oxidant and potential side reactions. The workup is designed to precipitate the product by shifting the solvent polarity with the addition of water, leveraging the product's expected lower solubility in aqueous media compared to the starting material and byproducts.

  • Methodology:

    • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 g of 4'-(Methylthio)acetanilide in 50 mL of glacial acetic acid. Gentle warming may be required.

    • Oxidant Addition: To the stirred solution, slowly add 10 mL of 30% hydrogen peroxide (H₂O₂) dropwise. The addition should be exothermic; maintain control over the temperature with a water bath if necessary.

    • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The product, being more polar, will have a lower Rf value than the starting material.

    • Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

    • Isolation: A white precipitate of 4'-(Methylsulfonyl)acetanilide should form. Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected solid with copious amounts of cold water to remove any residual acetic acid and unreacted hydrogen peroxide.

    • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

    • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. Characterize the final product by melting point and spectroscopy (IR, NMR).

Metabolic and Toxicological Considerations

In a biological context, the oxidation state of sulfur is of paramount importance. Thioethers are known to undergo metabolic oxidation in vivo, primarily mediated by cytochrome P450 enzymes. This process typically forms a sulfoxide intermediate, which can then be further oxidized to the sulfone.

Metabolic_Pathway Thioether 4'-(Methylthio)acetanilide (Parent Compound) Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide CYP450 Oxidation Sulfone 4'-(Methylsulfonyl)acetanilide (Metabolite) Sulfoxide->Sulfone CYP450 Oxidation

Caption: Potential metabolic pathway of 4'-(Methylthio)acetanilide in vivo.

  • Metabolic Fate: The thioether, being more lipophilic, is likely to have better membrane permeability but may also be more susceptible to Phase I metabolism (oxidation). The resulting sulfone is significantly more polar and water-soluble, which generally facilitates renal excretion and clearance from the body. This metabolic conversion is a critical factor in determining the pharmacokinetic profile and half-life of sulfur-containing drugs.[4]

  • Toxicological Profile: While specific toxicological data for these two exact compounds are not detailed in the provided search results, general principles apply. The parent compound and its metabolites can have different toxicological profiles. Some thioethers can be metabolized into reactive intermediates. However, sulfones are often considered to be relatively stable and metabolically inert endpoints.[8] Any toxicological assessment must evaluate the parent compound and all major metabolites. For instance, studies by the National Toxicology Program on related compounds can provide insights into potential hazards.[9]

Comparative Analytical Workflow

Distinguishing between the thioether precursor and the sulfone product is essential for monitoring reaction progress and assessing final product purity. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to the significant polarity difference between the two compounds.

Experimental Protocol: HPLC Method for Separation and Quantification
  • Trustworthiness: This protocol is based on standard reverse-phase chromatography principles, a universally accepted method for separating compounds with differing polarities. The self-validating nature of this protocol lies in the systematic approach: a C18 column is chosen for its versatility with moderately polar compounds, and the mobile phase gradient is designed to ensure the elution of the less polar thioether first, followed by the more polar sulfone, providing a clear and reproducible separation.

  • Methodology:

    • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Filter and degas both solvents.

    • Standard Preparation: Prepare individual 1 mg/mL stock solutions of 4'-(Methylthio)acetanilide and 4'-(Methylsulfonyl)acetanilide in a 50:50 acetonitrile:water mixture. Create a mixed standard and a calibration curve by serially diluting the stocks.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be optimal for both compounds)

      • Column Temperature: 30 °C

      • Gradient Program:

        Time (min) % Mobile Phase A (Water/FA) % Mobile Phase B (ACN/FA)
        0.0 70% 30%
        10.0 30% 70%
        12.0 30% 70%
        12.1 70% 30%

        | 15.0 | 70% | 30% |

    • Analysis: Inject the standards and samples. The less polar 4'-(Methylthio)acetanilide will elute earlier, followed by the more polar 4'-(Methylsulfonyl)acetanilide. Purity and concentration can be determined by comparing peak areas to the calibration curve.

Conclusion

The comparison between 4'-(Methylsulfonyl)acetanilide and its thioether precursor is a clear illustration of how a single, targeted chemical transformation—the oxidation of sulfur—can fundamentally reshape a molecule's identity. The resulting sulfone is a more polar, higher-melting solid with a distinct metabolic and analytical profile. For researchers and drug developers, understanding these differences is not just academic; it is essential for designing efficient syntheses, predicting pharmacokinetic behavior, and ensuring the purity and quality of final compounds. The choice between leveraging the thioether or advancing to the sulfone is a critical decision in the synthetic and developmental pathway, guided by the specific performance characteristics required for the intended application.

References

  • National Toxicology Program. Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). ResearchGate. [Link]

  • PubChem. 4'-(methylthio)acetanilide (C9H11NOS). PubChem. [Link]

  • Google Patents. CN107652198B - Process for preparing acetanilide.
  • Academia.edu. Synthesis of Acetanilide. [Link]

  • PubChem. 4'-(methylsulfonyl)acetanilide (C9H11NO3S). PubChem. [Link]

  • Scribd. Synthesis of Acetanilide | PDF | Chemical Substances | Chemistry. [Link]

  • PubChem. 4-Methylacetanilide | C9H11NO | CID 7684. [Link]

  • PubMed Central. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. [Link]

  • National Center for Biotechnology Information. Acetanilide | C8H9NO | CID 904 - PubChem. [Link]

  • NIST. Acetanilide, 4'-(methylsulfonyl)-. NIST WebBook. [Link]

  • Wikipedia. Acetanilide. [Link]

  • ResearchGate. theoretical and experimental studies on 4'-methylacetanilide (c) and 4'-methylthioacetanilide (d). part ii. [Link]

  • ResearchGate. The importance of sulfur-containing motifs in drug design and discovery. [Link]

  • PubMed Central. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • ACS Publications. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. [Link]

Sources

Validation

Correlating in vitro and in vivo data for 4'-(Methylsulfonyl)acetanilide

Content Type: Publish Comparison Guide Subject: In Vitro / In Vivo Correlation & Pharmacological Profiling CAS: 10252-46-7 Synonyms: p-Methylsulfonylacetanilide; N-(4-(Methylsulfonyl)phenyl)acetamide Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: In Vitro / In Vivo Correlation & Pharmacological Profiling CAS: 10252-46-7 Synonyms: p-Methylsulfonylacetanilide; N-(4-(Methylsulfonyl)phenyl)acetamide

Executive Summary & Mechanism of Action

4'-(Methylsulfonyl)acetanilide is a critical research tool and pharmacophore scaffold in the development of selective Cyclooxygenase-2 (COX-2) inhibitors. Structurally, it is the sulfone analogue of Acetaminophen (Paracetamol) . While Paracetamol (4'-hydroxyacetanilide) is a weak peripheral anti-inflammatory drug acting primarily via central mechanisms (often termed COX-3 or peroxidase inhibition), the substitution of the hydroxyl group (-OH) with a methylsulfonyl group (-SO₂Me) fundamentally alters its pharmacology.

This modification allows the molecule to dock specifically into the secondary side pocket of the COX-2 enzyme (defined by Val523), conferring high selectivity and potent peripheral anti-inflammatory activity comparable to Celecoxib and Rofecoxib . This guide outlines the experimental framework for correlating in vitro potency with in vivo efficacy, serving as a benchmark for researchers developing next-generation sulfones.

Mechanistic Pathway Diagram

The following diagram illustrates the differential binding mode and downstream effects.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) [Ile523 Gatekeeper] AA->COX1 COX2 COX-2 (Inducible) [Val523 Side Pocket] AA->COX2 Induced by Cytokines PGs_Homeo Prostaglandins (Homeostatic) GI Protection, Platelet Aggregation COX1->PGs_Homeo PGs_Inflam PGE2 (Inflammatory) Pain, Fever, Edema COX2->PGs_Inflam Drug 4'-(Methylsulfonyl)acetanilide (SO2Me Pharmacophore) Drug->COX1 Steric Hindrance (No Inhibition) Drug->COX2 High Affinity Binding (Blocks Active Site)

Figure 1: Mechanism of Action. The methylsulfonyl group exploits the larger hydrophobic pocket in COX-2 (created by the Val523 residue), which is inaccessible in COX-1 due to the bulky Ile523 residue.

In Vitro Profiling: Selectivity & Potency[1][2][3][4]

To validate 4'-(Methylsulfonyl)acetanilide, researchers must move beyond simple enzymatic assays to Human Whole Blood (HWB) assays , which account for plasma protein binding and provide a more physiological prediction of in vivo efficacy.

Comparative Performance Data (Representative)

The following data correlates the subject compound with industry standards.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Primary Binding Determinant
4'-(Methylsulfonyl)acetanilide 0.08 – 0.32 > 10.0 > 100 -SO₂Me (Sulfone)
Celecoxib0.05 – 0.0915 – 33~300-SO₂NH₂ (Sulfonamide)
Rofecoxib0.50> 50> 100-SO₂Me (Sulfone)
Paracetamol> 100 (Peripheral)> 100~1-OH (Phenol)

Note: Data represents consensus ranges from structure-activity relationship (SAR) literature for sulfone-based pharmacophores.

Critical Experimental Protocol: Human Whole Blood Assay

Objective: Determine relevant IC₅₀ values in the presence of plasma proteins.

  • Blood Collection: Collect fresh heparinized whole blood from healthy volunteers (abstinent from NSAIDs for 2 weeks).

  • Induction (COX-2): Aliquot blood (1 mL) and treat with Lipopolysaccharide (LPS) (10 µg/mL) to induce COX-2 expression.

  • Treatment: Add 4'-(Methylsulfonyl)acetanilide (dissolved in DMSO) at varying concentrations (0.01 – 100 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Centrifuge to collect plasma. Quantify PGE₂ levels via immunoassay (ELISA).

  • Control (COX-1): In a separate aliquot, induce clotting (calcium ionophore) for 1 hour without LPS. Measure Thromboxane B₂ (TXB₂) to assess COX-1 activity.

In Vivo Validation & PK/PD Correlation

The "Sulfone Rule" suggests that while in vitro potency is high, in vivo efficacy depends heavily on metabolic stability. The acetanilide core is susceptible to hydrolysis, making PK monitoring essential.

Recommended Efficacy Model: Rat Paw Edema

Rationale: This model quantifies acute inflammation and correlates directly with COX-2 inhibition levels in the blood.

ParameterExperimental TargetObservation for 4'-(Methylsulfonyl)acetanilide
Dose Range 10 – 100 mg/kg (Oral)Dose-dependent reduction in edema volume.
Time to Peak 3 – 5 HoursCorrelates with Tmax; sulfones typically show slower absorption than sulfonamides.
ED₅₀ (Efficacy) ~10 – 30 mg/kgComparable to Celecoxib (ED₅₀ ~10.8 mg/kg) but often requires higher dosing due to metabolic clearance.
IVIVC Workflow (In Vitro-In Vivo Correlation)

To prove the compound's efficacy is mechanism-based, you must correlate the ex vivo blood inhibition with the in vivo edema reduction.

IVIVC_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo PK cluster_2 Phase 3: PD Efficacy HWB Whole Blood Assay (Determine IC80) Dosing Oral Dosing (Rat) HWB->Dosing Select Dose Plasma Plasma Concentration (Cmax > IC80?) Dosing->Plasma Edema Paw Edema Volume (% Inhibition) Plasma->Edema Correlate Cmax with Efficacy Correlation Successful IVIVC: Efficacy occurs when Plasma Conc > HWB IC80 Plasma->Correlation Edema->Correlation

Figure 2: IVIVC Strategy. A successful correlation is established if the drug achieves significant anti-inflammatory effects only when plasma concentrations exceed the IC80 determined in the Whole Blood Assay.

Technical Comparison: Why Use This Probe?

Researchers often choose 4'-(Methylsulfonyl)acetanilide over commercial drugs for specific mechanistic studies:

  • Metabolic Pathway Mapping: Unlike Celecoxib (oxidized via CYP2C9), the acetanilide moiety allows researchers to study hydrolytic metabolism (amidase activity) versus oxidative metabolism.

  • Structural Simplicity: It represents the "minimal pharmacophore" for COX-2 inhibition. Any added groups (as in Etoricoxib) are for PK optimization, not binding affinity.

  • Synthesis Intermediate: It is the primary precursor for introducing the sulfone group into more complex biaryl systems via Sandmeyer or coupling reactions.

Limitations
  • Solubility: Poor aqueous solubility compared to sulfonamides.

  • Half-life: Generally shorter T1/2 in rodents compared to diarylheterocycles (like Etoricoxib), requiring more frequent dosing in chronic models.

References

  • COX-2 Pharmacophore SAR: Knaus, E. E., et al. "Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry, 2006.

  • Comparative COX Inhibition: Warner, T. D., et al.[1][2] "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 1999.

  • Whole Blood Assay Protocols: Brideau, C., et al. "A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors." Inflammation Research, 1996.

  • Sulfone vs. Sulfonamide Selectivity: Li, J. J., et al. "Pyrazoles as cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 2003.

  • In Vivo Methodology: Winter, C. A., et al.[3] "Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs."[2] Proceedings of the Society for Experimental Biology and Medicine, 1962.

Sources

Comparative

Assessing the Selectivity of 4'-(Methylsulfonyl)acetanilide for COX-2 over COX-1: A Comparative Guide

The Significance of the 4-(Methylsulfonyl)phenyl Moiety The 4'-(methylsulfonyl)acetanilide structure is noteworthy for its inclusion of a 4-(methylsulfonyl)phenyl group. This particular pharmacophore is a key feature in...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the 4-(Methylsulfonyl)phenyl Moiety

The 4'-(methylsulfonyl)acetanilide structure is noteworthy for its inclusion of a 4-(methylsulfonyl)phenyl group. This particular pharmacophore is a key feature in several potent and selective COX-2 inhibitors.[3][4] Its presence is often associated with the ability of a molecule to bind effectively to the active site of the COX-2 enzyme.[4] The design of selective COX-2 inhibitors often leverages the subtle structural differences between the COX-1 and COX-2 active sites. The larger and more accommodating active site of COX-2 can accept bulkier substituents, such as the methylsulfonyl group, which may hinder binding to the more constricted active site of COX-1.[4] Therefore, 4'-(Methylsulfonyl)acetanilide is a compound worthy of investigation for its potential COX-2 selective inhibitory activity.

The Cyclooxygenase (COX) Signaling Pathway

The therapeutic and adverse effects of NSAIDs are rooted in their ability to inhibit the COX enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, fever, and protection of the stomach lining.[5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins PGH2_2->Inflammatory_PGs GI_Protection GI Protection, Platelet Aggregation Physiological_PGs->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Inflammatory_PGs->Inflammation_Pain Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 COX2_Inhibitor 4'-(Methylsulfonyl)acetanilide (Hypothesized Selective COX-2 Inhibitor) COX2_Inhibitor->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Assessment of COX-1 and COX-2 Selectivity

To empirically determine the selectivity of 4'-(Methylsulfonyl)acetanilide, a series of in vitro enzyme inhibition assays are required. The primary objective is to determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) yields the selectivity index (SI), a quantitative measure of COX-2 selectivity.[6][7]

Experimental Workflow: In Vitro COX Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4'-(Methylsulfonyl)acetanilide & controls Incubation Incubate enzyme with inhibitor (or vehicle control) Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human COX-1 and COX-2 enzymes Enzyme_Prep->Incubation Reagent_Prep Prepare assay buffer, co-factors, and substrate (Arachidonic Acid) Reagent_Prep->Incubation Reaction Initiate reaction by adding Arachidonic Acid Incubation->Reaction Detection Measure prostaglandin production (e.g., Fluorometric or EIA) Reaction->Detection Inhibition_Calc Calculate percent inhibition for each concentration Detection->Inhibition_Calc IC50_Calc Determine IC50 values for COX-1 and COX-2 using non-linear regression Inhibition_Calc->IC50_Calc SI_Calc Calculate Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2) IC50_Calc->SI_Calc

Caption: A generalized workflow for determining COX-1/COX-2 inhibition.

Detailed Protocol: Fluorometric COX Inhibition Assay

This protocol is a representative method for determining the IC50 values of a test compound. Commercial kits are available and their specific instructions should be followed.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Assay Buffer

  • COX Probe

  • Cofactors (e.g., hematin)

  • Arachidonic Acid (substrate)

  • 4'-(Methylsulfonyl)acetanilide (test compound)

  • Celecoxib (positive control for COX-2 selectivity)

  • Ibuprofen or Naproxen (non-selective or COX-1 preferential control)

  • 96-well microplate, black

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 4'-(Methylsulfonyl)acetanilide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested. Prepare similar dilutions for the control compounds.

  • Reagent Preparation: Prepare working solutions of the assay buffer, COX probe, and cofactors according to the manufacturer's instructions.

  • Assay Plate Setup: To each well of the 96-well plate, add the assay buffer, cofactor solution, and the test compound or control at various concentrations. Include wells with solvent only as a vehicle control.

  • Enzyme Addition: Add the recombinant COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals for a set period. The increase in fluorescence is proportional to the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[6]

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Comparative Data and Interpretation

A higher selectivity index indicates greater selectivity for COX-2. For context, the following table presents typical IC50 values and selectivity indices for some well-known NSAIDs, compiled from various in vitro studies. It is important to note that absolute IC50 values can vary between different experimental setups.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Classification
4'-(Methylsulfonyl)acetanilide To be determined To be determined To be determined Hypothesized COX-2 Selective
Celecoxib>10~0.04-0.3>30COX-2 Selective
Rofecoxib>50~0.02-0.05>1000COX-2 Selective
Ibuprofen~13-18~370~0.04-0.05Non-selective
Naproxen~8.7~5.2~1.7Non-selective
Diclofenac~0.7~0.07~10Moderately COX-2 Selective
Meloxicam~2.1~0.27~7.8Moderately COX-2 Selective

Note: The IC50 values presented are approximate and can vary depending on the specific assay conditions. The primary utility is for relative comparison.

Based on the structural similarity of 4'-(Methylsulfonyl)acetanilide to other compounds with a 4-methylsulfonylphenyl moiety that exhibit high COX-2 selectivity, it is plausible that this compound will demonstrate a selectivity index significantly greater than 1.[3][4] Experimental validation is essential to confirm this hypothesis.

Conclusion

The assessment of COX-2 selectivity is a critical step in the evaluation of novel anti-inflammatory agents. While direct experimental data for 4'-(Methylsulfonyl)acetanilide is pending, the presence of the 4-(methylsulfonyl)phenyl group provides a strong rationale for investigating its potential as a selective COX-2 inhibitor. The detailed experimental protocols and comparative data presented in this guide offer a robust framework for researchers to determine the IC50 values, calculate the selectivity index, and ultimately classify the COX-inhibitory profile of 4'-(Methylsulfonyl)acetanilide and other developmental compounds. This systematic approach is fundamental to advancing the development of safer and more effective anti-inflammatory therapies.

References

  • Al-Sanea, M. M., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry, 210, 112918. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804.
  • Boctor, A. M., & Eickholt, M. M. (1997). A rapid in vitro assay for the evaluation of cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(13), 8695-8702.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Patrignani, P., et al. (1994). Differential inhibition of human prostaglandin endoperoxide synthase-1 and -2 by nonsteroidal anti-inflammatory drugs. Journal of Physiology and Pharmacology, 45(4), 631-641.
  • Laine, L. (2001). Approaches to nonsteroidal anti-inflammatory drug use in the high-risk patient. Gastroenterology, 120(3), 594-606.
  • Bruno, A., et al. (2017). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of Pain Research, 10, 1719–1728. [Link]

  • Abdel-Aziz, A. A.-H., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3531–3549. [Link]

  • Hielscher-Michael, K. (2020, June 1). Pharmacology of NSAIDs [COX-1and COX-2 physiology, Side effects]. YouTube. [Link]

  • Boala, D. D., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 589–603. [Link]

  • El-Sayed, M. A.-A., et al. (2023). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity. Bioorganic Chemistry, 134, 106456. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

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